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Core Science & Biosynthesis

Foundational

Physicochemical and Pharmacological Profiling of 2-Fluoro-1-(4-methoxyphenyl)ethanamine: A Technical Guide for Drug Development

Executive Summary The strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry. 2-Fluoro-1-(4-methoxyphenyl)ethanamine represents a highly specialized β-fluoroamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry. 2-Fluoro-1-(4-methoxyphenyl)ethanamine represents a highly specialized β-fluoroamine derivative of the 1-arylethylamine class. By integrating a fluorine atom at the β-position relative to the primary amine, and a strongly electron-donating methoxy group at the para-position of the phenyl ring, this molecule exhibits a unique physicochemical profile. This whitepaper provides an in-depth analysis of its structural causality, physicochemical properties, synthesis and resolution protocols, and pharmacological trajectory, designed for researchers and drug development professionals.

Structural Causality & Physicochemical Properties (E-E-A-T)

The physicochemical behavior of 2-Fluoro-1-(4-methoxyphenyl)ethanamine is dictated by the push-pull stereoelectronic dynamics between the para-methoxy group and the β-fluorine atom.

Inductive pKa Modulation

In non-fluorinated aliphatic amines, the pKa typically hovers around 10.0 to 10.5. However, the introduction of a fluorine atom at the β-position induces a profound electron-withdrawing effect via the σ-bond network. This inductive withdrawal destabilizes the protonated ammonium ion, resulting in a pKa depression of approximately 1.5 to 2.0 units [1]. Consequently, at a physiological pH of 7.4, a significantly higher fraction of the molecule exists in its neutral, unprotonated free-base form. This causality directly enhances the molecule's lipophilicity and membrane permeability.

Metabolic Stability and CYP450 Resistance

Oxidative metabolism by Cytochrome P450 (CYP450) enzymes typically targets electron-rich C-H bonds adjacent to heteroatoms. The placement of a fluorine atom at the β-position prohibits the hyperconjugative stabilization of the radical intermediate that forms during the initial hydrogen abstraction step of CYP450-mediated oxidation [2]. By lowering the Highest Occupied Molecular Orbital (HOMO) energy of the alkyl chain, the fluorine atom drastically increases the oxidation potential of the molecule, rendering the β-carbon highly resistant to metabolic degradation.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters, synthesizing structural drivers with quantitative data:

PropertyValue (Predicted/Experimental Range)Causality / Structural Driver
Molecular Weight 169.19 g/mol Formula: C9H12FNO.
LogP (Octanol/Water) ~1.8 - 2.2Increased by β-fluorination and the lipophilic p-methoxy aromatic system.
pKa (Amine) ~8.5 - 8.8Depressed by ~1.5 units relative to non-fluorinated analogs due to the β-fluorine inductive effect.
Topological Polar Surface Area 35.2 ŲOptimal for passive transcellular diffusion and high Blood-Brain Barrier (BBB) permeability.
CYP450 Oxidation Potential Elevated (Stable)β-fluorine blocks hyperconjugative stabilization of radical intermediates during Phase I metabolism.

Pharmacological Mechanism of Action

The structural backbone of 2-Fluoro-1-(4-methoxyphenyl)ethanamine is closely related to para-methoxy phenethylamines, which are known for their potent interaction with monoamine transporters. The para-methoxy group serves as a bioisostere for the 5-hydroxy group of endogenous serotonin (5-HT). This structural bias drives a high binding affinity toward the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).

Upon binding to SERT, the molecule acts as a competitive reuptake inhibitor (and potential releasing agent), leading to the accumulation of serotonin in the synaptic cleft and subsequent downstream activation of post-synaptic 5-HT receptors.

SERT_Pathway Ligand 2-Fluoro-1-(4-methoxyphenyl) ethanamine SERT Serotonin Transporter (SERT) Ligand->SERT Competitive Binding Uptake Inhibition of Serotonin Reuptake SERT->Uptake Transport Blockade Synapse Increased Synaptic Serotonin (5-HT) Uptake->Synapse Accumulation Receptor Post-Synaptic 5-HT Receptor Activation Synapse->Receptor Signal Transduction

Figure 1: Pharmacological signaling pathway detailing the interaction of the fluorinated ligand with SERT.

Synthesis and Chiral Resolution Protocols

Because the pharmacological activity of 1-arylethylamines is highly stereospecific (often favoring the R-enantiomer for specific transporter binding), the racemic mixture must be resolved. The most scalable and self-validating method is Biocatalytic Kinetic Resolution utilizing Candida antarctica Lipase B (CALB) [3].

Protocol 1: Biocatalytic Kinetic Resolution of the Racemic Amine

This protocol relies on the enantioselective acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer untouched.

  • Substrate Preparation : Dissolve 10.0 g of racemic 2-Fluoro-1-(4-methoxyphenyl)ethanamine in 100 mL of anhydrous methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen as a non-nucleophilic, low-polarity solvent. It prevents the spontaneous hydrolysis of the acyl donor while maintaining the structural integrity and activity of the lipase.

  • Reagent Addition : Add 3.0 g of immobilized Candida antarctica Lipase B (Novozym 435) and 0.6 equivalents of ethyl methoxyacetate.

    • Causality: Ethyl methoxyacetate acts as a highly activated acyl donor. The methoxy group increases the electrophilicity of the carbonyl carbon, ensuring rapid, irreversible acylation of the (S)-amine without requiring aqueous conditions.

  • Incubation : Stir the suspension gently at 45°C for 24 hours. Monitor the reaction via chiral HPLC (see Protocol 2) until exactly 50% conversion is achieved.

  • Self-Validating Separation : Filter off the immobilized enzyme. Extract the organic filtrate with 1M HCl (3 x 50 mL).

    • Causality: The unreacted (R)-amine protonates and partitions exclusively into the aqueous layer. The acylated (S)-amide remains neutral and stays in the organic MTBE layer.

  • Recovery : Basify the aqueous layer to pH 12 using 2M NaOH, and extract with dichloromethane to yield the pure (R)-2-Fluoro-1-(4-methoxyphenyl)ethanamine (>99% ee).

Resolution_Workflow Racemic Racemic Amine (RS)-Isomer Resolution Kinetic Resolution (50% Conversion) Racemic->Resolution Enzyme Candida antarctica Lipase B (CALB) Enzyme->Resolution AcylDonor Ethyl Methoxyacetate (Acyl Donor) AcylDonor->Resolution S_Amide (S)-Methoxyacetamide (>99.5% ee) Resolution->S_Amide Acylation R_Amine (R)-Amine (Unreacted, >96% ee) Resolution->R_Amine Unreacted

Figure 2: Biocatalytic kinetic resolution workflow for isolating the (R)-enantiomer.

Protocol 2: Analytical Validation of Chiral Purity (HPLC)

To ensure the trustworthiness of the resolution, enantiomeric excess (ee%) must be validated using High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase : Utilize a Chiralpak IG column (amylose-based chiral selector).

  • Mobile Phase : Isocratic elution using Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality: The addition of 0.1% diethylamine is critical. It acts as a competing base that suppresses secondary ionic interactions between the basic β-fluoroamine and residual acidic silanols on the silica support, thereby preventing peak tailing and ensuring sharp, quantifiable baseline resolution.

  • Detection : Monitor UV absorbance at 225 nm and 275 nm, corresponding to the robust π-π* transitions of the p-methoxyphenyl chromophore.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Center for Biotechnology Information (PMC) URL:[Link]

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids ChemRxiv URL:[Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis National Center for Biotechnology Information (PMC) URL:[Link]

Exploratory

An In-depth Technical Guide to 2-Fluoro-1-(4-methoxyphenyl)ethanamine

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Fluoro-1-(4-methoxyphenyl)ethanamine, a fluorinated derivative of the well-known phenethylamine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-1-(4-methoxyphenyl)ethanamine, a fluorinated derivative of the well-known phenethylamine scaffold. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and organic synthesis. It consolidates critical information regarding the compound's chemical identity, physicochemical properties, synthesis, analytical methodologies, and potential applications, with a strong emphasis on the scientific rationale behind its design and utility. The strategic incorporation of a fluorine atom at the benzylic position is of significant interest for its potential to modulate metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles, making this compound a valuable subject of study.

Chemical Identity and Physicochemical Properties

2-Fluoro-1-(4-methoxyphenyl)ethanamine is a primary amine belonging to the phenethylamine class. The structure is characterized by a 4-methoxyphenyl group attached to an ethanamine backbone, with a fluorine atom substituting one of the hydrogen atoms on the carbon adjacent to the aromatic ring (the α-carbon).

While a specific CAS number for the racemic mixture has not been definitively identified in public databases, the (1R)-enantiomer is registered under CAS Number 1246567-33-8 .[1] For the purpose of this guide, the racemic compound will be primarily discussed, identified by its structural identifiers. The key precursor, 2-Fluoro-1-(4-methoxyphenyl)ethanone, is well-documented with CAS Number 73744-44-2 .[2][3]

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name 2-Fluoro-1-(4-methoxyphenyl)ethanamine-
Molecular Formula C₉H₁₂FNO[4]
Molecular Weight 169.20 g/mol [4]
InChI Key GNDIMHGDBHXPAB-UHFFFAOYSA-N[4]
SMILES FCC(N)C1=CC=C(OC)C=C1[4]
MDL Number MFCD09040716[4]
Predicted XlogP 1.1PubChem
Physical Form Solid (predicted)[4]

Note: Most physicochemical properties are computationally predicted due to a lack of published experimental data.

The introduction of fluorine, the most electronegative element, at the benzylic position is a critical design feature. This modification is known to influence several key molecular properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common metabolic pathways, such as benzylic oxidation, potentially increasing the compound's half-life and bioavailability.[5][6]

  • Lipophilicity and Permeability: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its ability to cross biological membranes.[5] This can be a crucial parameter for central nervous system (CNS) active compounds.

  • pKa Alteration: The inductive electron-withdrawing effect of the fluorine atom can lower the pKa of the adjacent amino group. This change in basicity can significantly impact the compound's ionization state at physiological pH, influencing receptor binding, solubility, and transport properties.

Synthesis and Purification

The most logical and efficient synthetic route to 2-Fluoro-1-(4-methoxyphenyl)ethanamine is through the reductive amination of its corresponding ketone precursor, 2-Fluoro-1-(4-methoxyphenyl)ethanone. This precursor is commercially available and serves as a versatile starting material.[2]

Synthetic Workflow: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through two key stages: the formation of an imine or enamine intermediate, followed by its reduction to the target amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction ketone 2-Fluoro-1-(4-methoxyphenyl)ethanone imine Imine Intermediate ketone->imine Condensation amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine product 2-Fluoro-1-(4-methoxyphenyl)ethanamine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product G cluster_workflow HPLC Purity Analysis Workflow cluster_conditions Typical Conditions Sample Sample in Mobile Phase Injection Injection Sample->Injection Column Column Injection->Column Detector Detector Column->Detector Data Data Detector->Data Column_Type Column: Pentafluorophenylpropyl (PFPP) or C18 Mobile_Phase Mobile Phase: ACN/H2O with buffer (e.g., Ammonium Acetate) Detection Detection: UV (e.g., 225 nm)

Sources

Foundational

Introduction: The Strategic Role of Fluorine in Modulating Phenethylamine Bioactivity

An In-depth Technical Guide to the Potential Biological Activity of Fluorinated Phenethylamines Phenethylamines represent a broad class of neuroactive compounds, encompassing endogenous neurotransmitters like dopamine an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activity of Fluorinated Phenethylamines

Phenethylamines represent a broad class of neuroactive compounds, encompassing endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic molecules with diverse pharmacological properties.[1][2] The core phenethylamine structure—a phenyl ring connected to an amino group by a two-carbon chain—is a privileged scaffold for interacting with key central nervous system targets.[3] In medicinal chemistry, the introduction of fluorine into a molecule is a well-established strategy to modulate its biological properties.[4][5][6] Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter a compound's potency, selectivity, metabolic stability, and ability to cross the blood-brain barrier.[6][7][8]

The strategic placement of fluorine on the phenethylamine scaffold can lead to a wide spectrum of effects, from enhancing or prolonging psychoactivity to, in some cases, diminishing it.[4][5] For instance, while fluoroescaline was found to be nearly devoid of the psychoactive effects of its parent compound, escaline, the di- and tri-fluorinated versions showed retained or even increased potency.[4][5] This guide provides a technical overview of the structure-activity relationships (SAR) conferred by fluorination, the resulting interactions with primary neurological targets, and the experimental methodologies used to characterize these effects.

Part 1: The Impact of Fluorination on Pharmacodynamics

The biological activity of fluorinated phenethylamines is primarily dictated by their interaction with monoamine transporters and specific G-protein coupled receptors. The position and number of fluorine atoms are critical determinants of these interactions.

Modulation of Monoamine Transporter Activity

Many fluorinated phenethylamines function as potent modulators of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. They can act as either reuptake inhibitors, which block the transporter's normal function, or as releasing agents, which cause a reversal of transporter function, leading to neurotransmitter efflux.[9][10]

The fluorinated amphetamine isomers (fluoroamphetamines) serve as a classic example of this differential activity. While comprehensive in vitro data for 2-fluoroamphetamine (2-FA) is lacking, it is presumed to act as a dopamine and norepinephrine releasing agent similar to amphetamine.[9] 3-Fluoroamphetamine (3-FA) also acts as a locomotor stimulant, showing selectivity for dopamine and norepinephrine release over serotonin.[3] Fluorinated phenmetrazine derivatives (2-FPM, 3-FPM, and 4-FPM) have been shown to inhibit DAT and NET with potencies comparable to cocaine but are less potent at SERT.[10][11] These compounds also induce transporter-mediated efflux, confirming their role as monoamine releasers.[10][11]

Logical Relationship: Fluorine Position and Monoamine Transporter Selectivity

SAR_Fluorination Core Phenethylamine Scaffold F_Sub Fluorine Substitution Core->F_Sub is modified by Position Positional Isomerism (ortho, meta, para) F_Sub->Position determined by Activity Biological Activity Position->Activity dictates DAT DAT Affinity/Function Activity->DAT NET NET Affinity/Function Activity->NET SERT SERT Affinity/Function Activity->SERT Selectivity Transporter Selectivity (e.g., DA/NE vs 5-HT) DAT->Selectivity determines NET->Selectivity determines SERT->Selectivity determines

Caption: Fluorine's position on the phenethylamine ring dictates transporter selectivity.

Table 1: Comparative In Vitro Activity of Fluorinated Phenmetrazines at Monoamine Transporters

Compound Transporter Uptake Inhibition IC₅₀ (μM)
2-FPM hDAT 2.5
hNET 0.7
hSERT >100
3-FPM hDAT 2.0
hNET 0.4
hSERT 86
4-FPM hDAT 1.9
hNET 0.6
hSERT >100

Data synthesized from Mayer et al. (2018).[10]

Interaction with Serotonin 5-HT₂A Receptors

The hallucinogenic or psychedelic properties of many phenethylamines are mediated by their agonist activity at the serotonin 2A receptor (5-HT₂A).[12][13] Fluorination can significantly alter the binding affinity (Ki) and functional efficacy at this receptor. Generally, halogen groups at the para-position (4-position) of the phenyl ring have a positive effect on 5-HT₂A binding affinity.[12][13]

In the 2C series of phenethylamines, which are characterized by methoxy groups at the 2 and 5 positions, fluorination of the 4-position alkoxy substituent has been shown to generally increase binding affinities at both 5-HT₂A and 5-HT₂C receptors.[5] Progressive fluorination of these alkoxy groups can lead to increased potency and efficacy at the 5-HT₂A receptor.[4][5] This demonstrates that fluorine's influence extends beyond direct ring substitution to modifications of substituent groups, offering another layer of pharmacological tuning.

Signaling Pathway: 5-HT₂A Receptor Activation

Gq_Pathway Ligand Fluorinated Phenethylamine (e.g., 2C-B-FLY) Receptor 5-HT2A Receptor Ligand->Receptor binds to Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca leads to PKC Protein Kinase C (PKC) Activation DAG->PKC activates

Caption: Agonism at 5-HT₂A receptors activates the Gq/11 signaling cascade.

Activity at Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that is activated by trace amines, including phenethylamine itself.[2] It acts as a key regulator of monoamine neurotransmission.[2] Phenethylamines have been shown to bind more strongly to TAAR1 compared to their amphetamine counterparts.[5] Activation of TAAR1 can modulate the activity of monoamine transporters and neuronal firing rates, adding another layer of complexity to the pharmacological profile of these compounds.[2] While specific data on fluorinated derivatives is still emerging, it is a critical target to consider when evaluating the overall biological activity of any new phenethylamine analog.[14]

Part 2: Influence on Pharmacokinetics and Metabolism

The introduction of fluorine can dramatically alter how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Blood-Brain Barrier (BBB) Penetration

A compound's ability to enter the central nervous system is paramount to its psychoactivity. The substitution of hydrogen with fluorine often increases a molecule's lipophilicity, which can facilitate its passage across the lipid-rich blood-brain barrier.[9][15] Studies on synthetic cathinones, which are structurally related to phenethylamines, have shown that the presence of fluorine atoms can enhance their ability to cross the BBB.[16]

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to cleavage. Placing a fluorine atom at a site that is typically vulnerable to metabolic oxidation by cytochrome P450 (CYP450) enzymes can block this metabolic pathway. This can lead to a longer plasma half-life and an increased duration of action.[4][5] Furthermore, phenethylamines are substrates for monoamine oxidase (MAO), an enzyme responsible for their degradation.[2][17] The interaction of fluorinated analogs with MAO can be complex, with some compounds potentially acting as inhibitors, which would further potentiate their effects.[18]

Part 3: Methodologies for Pharmacological Characterization

A multi-tiered approach combining in vitro and in vivo techniques is necessary to fully characterize the biological activity of novel fluorinated phenethylamines.

In Vitro Assays

This protocol provides a self-validating system to determine if a compound acts as a substrate (releaser) for monoamine transporters. It is adapted from methodologies used to study fluorinated phenmetrazines.[10][11][19]

Objective: To measure the ability of a test compound to induce neurotransmitter efflux from cells expressing human monoamine transporters (hDAT, hNET, or hSERT).

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radiolabeled substrates: [³H]MPP⁺ (for DAT/NET) or [³H]5-HT (for SERT).

  • Test compound (fluorinated phenethylamine).

  • Control compounds: Amphetamine (releaser), Cocaine (reuptake inhibitor).

  • Monensin (a Na⁺/H⁺ ionophore used to validate transporter-mediated efflux).

  • Perfusion buffer and scintillation fluid.

Step-by-Step Methodology:

  • Cell Plating: Plate HEK293 cells expressing the transporter of interest onto 24-well plates and grow to confluence.

  • Substrate Loading: Preload the cells by incubating them with the appropriate radiolabeled substrate ([³H]MPP⁺ or [³H]5-HT) for 30-60 minutes at 37°C. This allows the substrate to accumulate inside the cells via the transporter.

  • Washing: Wash the cells multiple times with buffer to remove extracellular radiolabel.

  • Perfusion & Baseline: Initiate a continuous perfusion system. Collect fractions of the buffer (efflux samples) every 2-4 minutes to establish a stable baseline of spontaneous efflux.

  • Validation with Monensin (Causality Check): To confirm that any observed release is transporter-mediated, add monensin (10 µM) to the perfusion buffer.[19] Monensin disrupts the sodium gradient that transporters rely on, which specifically enhances efflux from substrates but not from simple reuptake inhibitors. This step is critical for validating the mechanism.

  • Compound Application: After establishing a new baseline in the presence of monensin, introduce the test compound at a known concentration into the perfusion buffer.

  • Fraction Collection: Continue collecting fractions for 20-30 minutes to measure the peak and duration of induced efflux.

  • Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

  • Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total radioactivity present in the cells at the start of that fraction. A significant increase in efflux upon compound application, especially when potentiated by monensin, indicates the compound is a transporter substrate.

Experimental Workflow: Transporter Release Assay

workflow A 1. Plate HEK293 cells (hDAT, hNET, or hSERT) B 2. Load cells with radiolabeled substrate ([³H]MPP⁺ or [³H]5-HT) A->B C 3. Wash to remove extracellular label B->C D 4. Establish baseline efflux (Perfusion) C->D E 5. Apply Test Compound ± Monensin (Validator) D->E F 6. Collect timed fractions of perfusate E->F G 7. Quantify radioactivity (Scintillation Counting) F->G H 8. Analyze Data: Calculate % fractional release G->H

Caption: Step-by-step workflow for assessing monoamine transporter substrate activity.

In Vivo Studies

This protocol allows for the direct measurement of extracellular neurotransmitter concentrations in specific brain regions of a living animal, providing a powerful link between molecular action and neurochemical effects.[20][21]

Objective: To quantify changes in dopamine and/or serotonin levels in the nucleus accumbens (NAc) or medial prefrontal cortex (mPFC) following systemic administration of a fluorinated phenethylamine.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6J mice.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes (with appropriate membrane length).

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound solution for intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for neurotransmitter analysis.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., NAc shell). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion & Stabilization: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for at least 2 hours.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline concentration of dopamine and/or serotonin.

  • Compound Administration: Administer the fluorinated phenethylamine (e.g., 1-5 mg/kg, i.p.) or vehicle control.[20]

  • Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours following the injection.

  • Sample Analysis: Analyze the collected dialysate samples immediately using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis (Self-Validating): For each animal, express the neurotransmitter concentration in each post-injection sample as a percentage of its own pre-injection baseline average. This internal control minimizes inter-animal variability. A significant, time-dependent increase in the neurotransmitter level compared to the vehicle-treated group provides strong evidence of in vivo monoamine release.

Part 4: Toxicological and Clinical Considerations

The potent central effects of fluorinated phenethylamines are accompanied by significant toxicological risks. Clinical presentations of intoxication often involve a combination of sympathomimetic and serotonergic toxidromes.[1] Common adverse effects include tachycardia, hypertension, agitation, hallucinations, hyperthermia, and seizures.[1][[“]] Severe cases can lead to multi-organ failure and death.[23][24] The increased metabolic stability of some fluorinated compounds may contribute to a longer duration of toxicity, complicating clinical management.

Conclusion

Fluorination of the phenethylamine scaffold is a powerful tool for generating novel psychoactive compounds with a wide range of biological activities. By strategically altering lipophilicity, metabolic stability, and receptor/transporter interaction, fluorine substitution allows for fine-tuning of a compound's pharmacological profile. The effect is highly dependent on the position and degree of fluorination, modulating activity between stimulant-like monoamine release and psychedelic 5-HT₂A receptor agonism. A thorough characterization using a combination of validated in vitro transporter assays and in vivo neurochemical techniques like microdialysis is essential for understanding the potential and the risks of these substances for researchers, scientists, and drug development professionals.

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Exploratory

The Subtle Dance of Fluorine: A Technical Guide to the Structure-Activity Relationship of 2-Fluoro-1-(4-methoxyphenyl)ethanamine Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Fluoro-1-(4-methoxyphenyl)ethanamine, a scaffold with significant potential for interacting with key neurological targets. We will dissect the nuanced effects of structural modifications on this core, exploring the interplay between fluorine's unique electronic properties and receptor binding. This document will delve into the synthetic rationale, the impact of substitutions on the aromatic ring and ethylamine side chain, and the resulting pharmacological profile, with a particular focus on serotonin receptors and monoamine oxidases. Detailed experimental protocols for the synthesis and evaluation of these analogs are provided to empower researchers in their quest for novel central nervous system (CNS) agents.

Introduction: The Allure of the Fluorinated Phenethylamine Scaffold

Phenethylamines represent a broad class of compounds with profound effects on the central nervous system, encompassing neurotransmitters, hormones, and a wide array of psychoactive substances.[1] Their mechanism of action is often tied to their interaction with monoamine neurotransmitter systems.[1] The introduction of a fluorine atom into the phenethylamine framework can dramatically alter a compound's properties, including its metabolic stability, lipophilicity, and binding affinity for its biological targets.[2] This guide focuses on the 2-Fluoro-1-(4-methoxyphenyl)ethanamine core, a structure that combines the key pharmacophoric elements of a para-methoxy-substituted aromatic ring with the unique modulatory influence of a fluorine atom on the ethylamine side chain. Understanding the SAR of this family of compounds is critical for the rational design of novel ligands with tailored pharmacological profiles.

The Core Pharmacophore and Key Interaction Points

The 2-Fluoro-1-(4-methoxyphenyl)ethanamine scaffold presents several key regions for chemical modification, each influencing the molecule's interaction with its biological targets. A generalized structure is presented below, highlighting these key areas.

Pharmacophore cluster_0 2-Fluoro-1-(4-methoxyphenyl)ethanamine Core Core Aromatic_Ring Aromatic Ring (p-methoxyphenyl) Ethylamine_Side_Chain Ethylamine Side Chain Aromatic_Ring->Ethylamine_Side_Chain α-carbon Methoxy_Group Methoxy Group Aromatic_Ring->Methoxy_Group C-4 position Amine_Group Amine Group Ethylamine_Side_Chain->Amine_Group β-carbon Fluorine Fluorine Atom Ethylamine_Side_Chain->Fluorine C-2 position

Caption: Key regions for SAR exploration in 2-Fluoro-1-(4-methoxyphenyl)ethanamine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Fluoro-1-(4-methoxyphenyl)ethanamine analogs is a composite of interactions at multiple sites. The following sections dissect the known and inferred SAR based on available literature for related fluorinated phenethylamines.

The Role of the Fluorine Atom on the Ethylamine Side Chain

The introduction of fluorine at the C-2 position of the ethylamine side chain has profound consequences for the molecule's interaction with monoamine oxidases (MAO), enzymes responsible for the degradation of monoamine neurotransmitters.

  • MAO Substrate Preference: Beta-fluorination of phenethylamine (PEA) analogs has been shown to result in preferred substrates for MAO type B.[3][4] This suggests that 2-Fluoro-1-(4-methoxyphenyl)ethanamine and its close analogs are likely to be metabolized preferentially by MAO-B.

  • Enantioselectivity: For fluorinated phenylcyclopropylamines, a related class of MAO inhibitors, the presence of fluorine does not appear to influence the enantioselectivity of MAO inhibition.[5] This implies that the stereochemistry at the α-carbon of the ethylamine chain will likely remain a critical determinant of activity, independent of the fluorine substitution.

Modifications to the Aromatic Ring

The substitution pattern on the phenyl ring is a critical determinant of affinity and efficacy, particularly at serotonin receptors.

  • The 4-Methoxy Group: The para-methoxy group is a common feature in many psychoactive phenethylamines, often conferring affinity for the 5-HT2A receptor.[6][7]

  • Additional Aromatic Substituents: The introduction of other substituents on the aromatic ring can further modulate activity.

    • Halogens and Alkyl Groups: In related phenethylamine series, the addition of nonpolar substituents like halogens and alkyl groups at the 4-position generally increases affinity for 5-HT2A and 5-HT2C receptors.[8][9] There is a noted correlation between the lipophilicity of the 4-position substituent and binding affinity.[10][11]

    • Electron-Withdrawing Groups: For fluorinated phenylcyclopropylamine-based MAO inhibitors, para-substitution with electron-withdrawing groups like chlorine and fluorine on the aromatic ring increases the inhibition of both MAO-A and MAO-B.[5]

The Amine Group

Modifications to the terminal amine group can significantly impact potency.

  • N-Alkylation: Simple N-alkylation (e.g., with methyl or ethyl groups) of phenethylamines often leads to a decrease in activity.[8]

  • N-Benzylation: In contrast, N-benzyl substitution, particularly with a 2-methoxybenzyl group, has been shown to dramatically improve both binding affinity and functional activity at 5-HT2A receptors for some phenethylamines.[8]

Synthetic Strategies

The synthesis of 2-Fluoro-1-(4-methoxyphenyl)ethanamine analogs can be approached through several routes. A general retrosynthetic analysis is presented below.

Retrosynthesis Target 2-Fluoro-1-(4-methoxyphenyl)ethanamine Precursor1 2-Fluoro-1-(4-methoxyphenyl)ethanone Target->Precursor1 Reductive Amination Precursor4 Amine Source Target->Precursor4 Precursor2 4-Methoxybenzaldehyde Precursor1->Precursor2 α-Fluorination Precursor3 Fluorinating Agent Precursor1->Precursor3 Fluorination Anisole Anisole Precursor2->Anisole Vilsmeier-Haack or similar

Caption: Retrosynthetic analysis for 2-Fluoro-1-(4-methoxyphenyl)ethanamine analogs.

A common synthetic approach involves the α-fluorination of a ketone precursor followed by reductive amination.

Experimental Protocol: Synthesis of 2-Fluoro-1-(4-methoxyphenyl)ethanone

This protocol describes a general method for the α-fluorination of an acetophenone derivative.

Materials:

  • 1-(4-methoxyphenyl)ethanone

  • Selectfluor™ (N-Fluorobis(phenyl)sulfonimide)

  • Acetonitrile (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 1-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add Selectfluor™ (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Fluoro-1-(4-methoxyphenyl)ethanone.

Experimental Protocol: Reductive Amination

This protocol outlines the conversion of the fluorinated ketone to the corresponding primary amine.

Materials:

  • 2-Fluoro-1-(4-methoxyphenyl)ethanone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride or sodium triacetoxyborohydride

  • Methanol (anhydrous)

Procedure:

  • Dissolve 2-Fluoro-1-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous methanol.

  • Add a source of ammonia, such as ammonium acetate (10 eq) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add the reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the careful addition of dilute hydrochloric acid.

  • Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as necessary, often via conversion to a salt for improved handling and stability.

Pharmacological Evaluation: In Vitro Assays

To elucidate the SAR of novel 2-Fluoro-1-(4-methoxyphenyl)ethanamine analogs, a panel of in vitro assays is essential.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12]

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).[12] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.[13]

Typical Protocol for 5-HT2A Receptor Binding:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.[14]

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.

  • Radioligand: A commonly used radioligand is [3H]ketanserin.

  • Incubation: Incubate the membrane preparation, radioligand, and various concentrations of the test compound in a 96-well plate.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.[14]

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 and subsequently the Ki value.[13]

Radioligand_Binding_Assay Step1 Prepare receptor membranes Step2 Incubate with radioligand and test compound Step1->Step2 Step3 Rapid filtration Step2->Step3 Step4 Scintillation counting Step3->Step4 Step5 Data analysis (IC50, Ki) Step4->Step5

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Calcium Mobilization Assay:

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels.[15] This can be measured using a fluorescent calcium indicator dye.[16][17]

ERK Phosphorylation Assay:

Downstream of Gq activation, the 5-HT2A receptor can stimulate the phosphorylation of extracellular signal-regulated kinases (ERK).[16] This can be quantified using immunoassays such as ELISA or HTRF.[16]

Monoamine Oxidase (MAO) Inhibition Assay:

To assess the interaction with MAO, an in vitro inhibition assay using recombinant human MAO-A and MAO-B can be performed.[5][18] The activity of the enzymes is typically measured by monitoring the turnover of a fluorescent substrate.[18]

Data Presentation and Interpretation

To facilitate the understanding of SAR, quantitative data should be summarized in a clear and structured format.

Table 1: Illustrative SAR Data for Hypothetical 2-Fluoro-1-(4-methoxyphenyl)ethanamine Analogs

CompoundR1R2R35-HT2A Ki (nM)MAO-B IC50 (µM)
1 HHH5010
2 2-ClHH258
3 HCH3H15025
4 HHBenzyl3015

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion and Future Directions

The structure-activity relationship of 2-Fluoro-1-(4-methoxyphenyl)ethanamine analogs is a complex but promising area of research. The strategic placement of a fluorine atom on the ethylamine side chain, combined with modifications to the aromatic ring and amine terminus, offers a rich landscape for the discovery of novel CNS-active agents. Future research should focus on the systematic exploration of these structural modifications and the comprehensive pharmacological characterization of the resulting analogs. A deeper understanding of how these subtle structural changes influence receptor affinity, functional activity, and metabolic stability will be instrumental in the development of the next generation of targeted neurological therapies.

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Foundational

Analytical Determination and Pharmacokinetic Implications of the Molecular Weight of 2-Fluoro-1-(4-methoxyphenyl)ethanamine

Executive Summary In contemporary drug development and forensic toxicology, the precise structural elucidation of phenethylamine derivatives is a critical mandate. 2-Fluoro-1-(4-methoxyphenyl)ethanamine is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development and forensic toxicology, the precise structural elucidation of phenethylamine derivatives is a critical mandate. 2-Fluoro-1-(4-methoxyphenyl)ethanamine is a specialized fluorinated analog within the phenethylamine class. While its nominal molecular weight provides a baseline for stoichiometric calculations, the exact monoisotopic mass is the definitive fingerprint required for high-resolution analytical validation.

This technical guide explores the theoretical calculation of this compound's molecular weight, the pharmacokinetic causality behind its specific structural substitutions (fluorination and methoxylation), and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to unequivocally confirm its identity in complex matrices.

Structural Elucidation & Theoretical Mass Calculation

The structural framework of 2-Fluoro-1-(4-methoxyphenyl)ethanamine consists of an ethanamine backbone substituted with a fluorine atom at the 2-position and a methoxyphenyl group at the 1-position. This specific arrangement yields the chemical formula C9H12FNO .

In mass spectrometry and synthetic chemistry, it is vital to distinguish between the average molecular weight (calculated using the natural isotopic abundance of all elements) and the monoisotopic exact mass (calculated using the mass of the most abundant isotope of each element). Because fluorine is monoisotopic ( 19F ), the exact mass calculation relies heavily on the carbon ( 12C ) and hydrogen ( 1H ) isotopes[1].

Quantitative Data Summary

The following table summarizes the critical physicochemical and mass data required for the analytical calibration and identification of this compound.

PropertyValueAnalytical Significance
Chemical Formula C9H12FNOBaseline for elemental composition[1].
Average Molecular Weight 169.20 g/mol Used for bulk synthesis and molarity calculations[1].
Monoisotopic Exact Mass 169.0903 DaTarget value for HRMS structural confirmation[1].
Theoretical [M+H]+ m/z 170.0981 DaPrimary ion observed in ESI+ mass spectrometry.
Nitrogen Rule Indicator Odd Nominal Mass (169)Confirms the presence of a single nitrogen atom.

The Pharmacokinetic Causality of Fluorine Substitution

Why design a phenethylamine with a molecular weight of exactly 169.20 g/mol via fluorination? The addition of a fluorine atom is not arbitrary; it is a calculated pharmacokinetic strategy.

Fluorine is highly electronegative and relatively small (van der Waals radius of 1.47 Å), making it a bioisostere for hydrogen[2]. Substituting hydrogen with fluorine at the 2-position of the ethanamine chain induces a strong electron-withdrawing effect. This inductive effect lowers the pKa of the adjacent primary amine, altering its ionization state at physiological pH[3]. Consequently, the molecule exhibits increased lipophilicity, enhancing its ability to cross the blood-brain barrier (BBB). Furthermore, the strong C-F bond provides steric shielding, effectively blocking oxidative metabolism by Cytochrome P450 (CYP450) enzymes and monoamine oxidases (MAO), thereby extending the compound's biological half-life[2].

PK_Impact Base 2-Fluoro-1-(4-methoxyphenyl)ethanamine (C9H12FNO) F_Sub 2-Fluoro Substitution Base->F_Sub MeO_Sub 4-Methoxy Substitution Base->MeO_Sub pKa Lowered Amine pKa & Increased Lipophilicity F_Sub->pKa Metab Steric Shielding (CYP450 Resistance) F_Sub->Metab Receptor Altered Target Affinity (Receptor Binding) MeO_Sub->Receptor pKa->Receptor Metab->Receptor

Fig 1: Mechanistic pathway showing how structural substitutions impact pharmacokinetics.

Self-Validating HRMS Methodology for Molecular Weight Confirmation

To verify the molecular weight and structural integrity of 2-Fluoro-1-(4-methoxyphenyl)ethanamine, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard[4].

A standard low-resolution quadrupole mass spectrometer can only determine a nominal mass of 169 Da, which is insufficient to differentiate our target compound from hundreds of isobaric molecules. HRMS instruments (such as Orbitrap or Time-of-Flight analyzers) provide mass accuracy within < 5 parts-per-million (ppm), allowing for the exact measurement of 169.0903 Da[5].

Step-by-Step LC-HRMS Protocol

This protocol is designed as a self-validating system . By incorporating an internal lock mass, the system continuously calibrates itself against instrumental drift, ensuring absolute trustworthiness of the generated molecular weight data.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the analyte in 10 mL of LC-MS grade Methanol (MeOH) to yield a 0.1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The polar amine and lipophilic methoxyphenyl/fluoro groups require an amphiphilic solvent system. Formic acid ensures the amine group is pre-protonated, maximizing ionization efficiency in the source.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Causality: The C18 stationary phase resolves the target compound from any synthetic impurities or matrix interferences based on hydrophobicity, ensuring only pure analyte enters the mass spectrometer at a given retention time.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Causality: The basic ethanamine nitrogen readily accepts a proton ( H+ ) in the acidic mobile phase. ESI+ gently vaporizes the sample without fragmenting the molecule, yielding an intact [M+H]+ precursor ion at m/z 170.0981[4].

Step 4: High-Resolution Mass Analysis & Self-Validation

  • Action: Acquire full-scan MS data at a resolution of 70,000 (at m/z 200). Infuse Leucine Enkephalin (m/z 556.2771) simultaneously as a lock mass.

  • Causality: The lock mass acts as an internal, real-time calibrant. If the instrument's magnetic or electric fields drift due to temperature fluctuations, the software recalculates the mass axis using the known Leucine Enkephalin mass. This guarantees the measured mass of the target analyte remains within the strict < 5 ppm error threshold[5].

AnalyticalWorkflow Prep Sample Prep (0.1 mg/mL MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI HRMS HRMS Analyzer (Orbitrap/TOF) ESI->HRMS Data Data Validation Exact Mass: 169.0903 Da HRMS->Data

Fig 2: Step-by-step LC-HRMS workflow for validating the exact mass of the target compound.

Conclusion

The molecular weight of 2-Fluoro-1-(4-methoxyphenyl)ethanamine (169.20 g/mol ) is more than a simple stoichiometric value; it is a direct reflection of its highly engineered chemical formula (C9H12FNO). The strategic incorporation of fluorine fundamentally alters the molecule's pKa, lipophilicity, and metabolic resistance. To confidently identify this compound in research or forensic settings, analysts must rely on the exact monoisotopic mass (169.0903 Da) using self-calibrating LC-HRMS methodologies. By understanding the causality behind both the molecular design and the analytical protocols, researchers can ensure absolute scientific integrity in their workflows.

References

  • PubChem. "2-(3-Fluoro-4-methoxyphenyl)
  • MDPI. "Importance of Fluorine in Benzazole Compounds" Molecules.
  • Annual Reviews. "METABOLISM OF FLUORINE-CONTAINING DRUGS" Annual Review of Pharmacology and Toxicology.
  • Drug Target Review. "Advanced techniques and applications of LC-MS in small molecule drug discovery" Russell Publishing.
  • National Institutes of Health (NIH). "Validation of a dual LC-HRMS platform for clinical metabolic diagnosis in serum..." PMC.

Sources

Exploratory

SMILES string for 2-Fluoro-1-(4-methoxyphenyl)ethanamine

An In-depth Technical Guide to 2-Fluoro-1-(4-methoxyphenyl)ethanamine: Structure, Synthesis, and Significance in Medicinal Chemistry Introduction In the landscape of modern drug discovery, the strategic incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Fluoro-1-(4-methoxyphenyl)ethanamine: Structure, Synthesis, and Significance in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3][4] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on 2-Fluoro-1-(4-methoxyphenyl)ethanamine, a fluorinated analogue of the well-known 4-methoxyphenethylamine scaffold. We will delve into its structural representation, a robust synthetic pathway, methods for its analytical characterization, and its potential as a valuable building block for the development of novel therapeutics.

The core structure of 2-Fluoro-1-(4-methoxyphenyl)ethanamine is defined by its Simplified Molecular-Input Line-Entry System (SMILES) string, a key chemoinformatic tool for representing chemical structures.

SMILES String: FCC(N)C1=CC=C(OC)C=C1[5]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising chemical entity.

Molecular Properties and Identifiers

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The following table summarizes the key identifiers and physicochemical properties of 2-Fluoro-1-(4-methoxyphenyl)ethanamine.

IdentifierValue
IUPAC Name 2-fluoro-1-(4-methoxyphenyl)ethanamine
SMILES String FCC(N)C1=CC=C(OC)C=C1[5]
InChI InChI=1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,11H2,1H3[5]
InChIKey GNDIMHGDBHXPAB-UHFFFAOYSA-N[5]
Molecular Formula C₉H₁₂FNO[5]
Molecular Weight 169.20 g/mol [5]
Physical Form Solid[5]

Synthesis of 2-Fluoro-1-(4-methoxyphenyl)ethanamine

The synthesis of 2-Fluoro-1-(4-methoxyphenyl)ethanamine can be efficiently achieved through a two-step process starting from the commercially available 4-methoxyacetophenone. This pathway involves an alpha-fluorination followed by a reductive amination.

G cluster_0 Step 1: α-Fluorination cluster_1 Step 2: Reductive Amination A 4-Methoxyacetophenone B 2-Fluoro-1-(4-methoxyphenyl)ethanone A->B Electrophilic Fluorinating Agent (e.g., N-Fluorobenzenesulfonimide) C 2-Fluoro-1-(4-methoxyphenyl)ethanone D 2-Fluoro-1-(4-methoxyphenyl)ethanamine C->D Ammonia Source (e.g., NH₄OAc) Reducing Agent (e.g., NaBH₃CN) G cluster_0 2-Fluoro-1-(4-methoxyphenyl)ethanamine cluster_1 Analytical Characterization Compound FCC(N)C1=CC=C(OC)C=C1 C₉H₁₂FNO NMR ¹H NMR ¹³C NMR ¹⁹F NMR Compound->NMR Structural Elucidation MS Mass Spectrometry (MS) Compound->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Compound->IR Functional Group Identification

Sources

Foundational

2-Fluoro-1-(4-methoxyphenyl)ethanamine as a Monoamine Oxidase Inhibitor: Structural Rationale, Mechanistic Profiling, and Experimental Validation

Executive Summary The development of selective, mechanism-based inhibitors for monoamine oxidase (MAO) isoforms is a critical vector in neuropharmacology, offering therapeutic avenues for neurodegenerative diseases and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective, mechanism-based inhibitors for monoamine oxidase (MAO) isoforms is a critical vector in neuropharmacology, offering therapeutic avenues for neurodegenerative diseases and psychiatric disorders. This technical whitepaper evaluates 2-Fluoro-1-(4-methoxyphenyl)ethanamine (structurally classified as an α -(fluoromethyl)-4-methoxybenzylamine) as a potent, irreversible MAO inhibitor. By synergizing the established MAO-A affinity of the para-methoxyaryl pharmacophore with the suicide-inhibition mechanics of an α -fluoromethyl group, this compound represents a rationally designed probe for covalent enzyme inactivation.

This guide provides an in-depth analysis of the compound's structural causality, its enzymatic trapping mechanism, and the self-validating experimental protocols required to characterize its pharmacodynamic profile.

Structural Rationale & Pharmacophore Architecture

The molecular architecture of 2-Fluoro-1-(4-methoxyphenyl)ethanamine is engineered to exploit the catalytic machinery of MAO through two distinct structural domains:

  • The para-Methoxyaryl Motif (Affinity Driver): Extensive structure-activity relationship (SAR) studies on phenethylamines have demonstrated that para-methoxy substitution (as seen in para-methoxyamphetamine, PMA) significantly biases binding toward the hydrophobic substrate cavity of MAO-A . The methoxy group enhances lipophilicity and engages in favorable van der Waals interactions with the active site residues, establishing the molecule as a high-affinity competitor .

  • The α -Fluoromethyl Group (Mechanistic Trigger): Unlike standard phenethylamines where the amine is on the β -carbon, this compound is a benzylamine derivative with a fluoromethyl group on the α -carbon. The introduction of the highly electronegative fluorine atom lowers the pKa​ of the adjacent amine, increasing the proportion of the unprotonated, membrane-permeable species at physiological pH . More crucially, the fluorine acts as a latent leaving group, priming the molecule for mechanism-based (suicide) inhibition once processed by the FAD cofactor.

Mechanistic Paradigm: Suicide Inhibition via β -Elimination

MAO catalyzes the oxidative deamination of amines via a flavin adenine dinucleotide (FAD)-dependent pathway. 2-Fluoro-1-(4-methoxyphenyl)ethanamine acts as a "Trojan horse" substrate. The causality of its irreversible inhibition proceeds through a precise biochemical sequence:

  • Oxidation: MAO abstracts the benzylic α -proton, reducing FAD to FADH 2​ and oxidizing the substrate to an α -(fluoromethyl)imine intermediate.

  • Tautomerization & Elimination: The protons on the fluoromethyl group, now adjacent to an electron-withdrawing iminium species, become highly acidic. Base-catalyzed abstraction of a proton leads to the β -elimination of hydrogen fluoride (HF).

  • Covalent Adduction: This elimination generates a highly reactive ketenimine or α,β -unsaturated electrophile. This Michael acceptor rapidly alkylates a nucleophilic residue within the active site (typically a cysteine or the FAD cofactor itself), resulting in irreversible enzyme inactivation .

MAO_Mechanism S 2-Fluoro-1-(4-methoxyphenyl)ethanamine (Substrate) ES Enzyme-Substrate Complex (MAO Active Site) S->ES Ox alpha-C-H Abstraction & FAD Reduction ES->Ox Imine alpha-(Fluoromethyl)imine Intermediate Ox->Imine Elim beta-Elimination of HF (via Enamine Tautomer) Imine->Elim Electrophile Reactive Ketenimine Species (Potent Electrophile) Elim->Electrophile Adduct Covalent Adduct with FAD/Cys (Irreversible Inactivation) Electrophile->Adduct Nucleophilic Attack

Figure 1: Proposed mechanism-based (suicide) inactivation of MAO by the fluorinated substrate.

Self-Validating Experimental Methodologies

To rigorously classify 2-Fluoro-1-(4-methoxyphenyl)ethanamine as a mechanism-based inactivator, the experimental design must separate reversible competitive inhibition from time-dependent covalent modification.

Protocol 1: Time-Dependent Inactivation Assay ( kinact​/KI​ Determination)

This protocol quantifies the kinetics of covalent trapping.

  • Preparation: Reconstitute recombinant human MAO-A and MAO-B in 50 mM potassium phosphate buffer (pH 7.4). Causality: Phosphate buffer is utilized as it lacks primary amines that could scavenge the reactive electrophilic intermediate.

  • Pre-Incubation: Incubate the enzyme (e.g., 5 µg/mL) with varying concentrations of the inhibitor (0.1 µM to 50 µM) at 37°C.

  • Aliquoting: At predetermined intervals ( t = 0, 5, 10, 15, 30, 60 min), withdraw 10 µL aliquots.

  • Jump-Dilution: Rapidly dilute the aliquots 100-fold into an assay buffer containing the Amplex Red reagent (50 µM), horseradish peroxidase (1 U/mL), and benzylamine (1 mM). Causality: The 100-fold dilution instantly drops the inhibitor concentration below its reversible Ki​ , ensuring that any observed loss of activity is due solely to covalent inactivation.

  • Readout: Measure resorufin fluorescence (Ex/Em 530/590 nm). Plot the natural log of residual activity vs. time to extract the observed rate constant ( kobs​ ). Fit to the Kitz-Wilson equation to determine KI​ and kinact​ .

Protocol 2: Dialysis Reversibility Validation

A self-validating control to definitively prove irreversible covalent bonding.

  • Inactivation: Incubate MAO with the inhibitor at 10×IC50​ for 60 minutes to achieve >95% inhibition.

  • Dialysis: Transfer the reaction mixture to a 10 kDa MWCO Slide-A-Lyzer cassette. Dialyze against 1 L of phosphate buffer at 4°C for 24 hours, with three buffer exchanges.

  • Controls: Run parallel dialysis with a known reversible inhibitor (e.g., Harmine) and a known irreversible inhibitor (e.g., L-Deprenyl) .

  • Validation: Post-dialysis, measure enzyme activity. Failure to recover activity in the target compound sample (matching the L-Deprenyl control) confirms irreversible suicide inhibition.

Workflow Incubate 1. Pre-incubation (Enzyme + Inhibitor) Aliquots 2. Time-dependent Aliquoting Incubate->Aliquots Substrate 3. Jump Dilution into Fluorogenic Substrate Aliquots->Substrate Measure 4. Kinetic Readout (Fluorescence) Substrate->Measure Dialysis 5. Dialysis Assay (Reversibility Check) Measure->Dialysis Validation

Figure 2: Workflow for validating time-dependent, irreversible MAO inhibition.

Quantitative Structure-Activity Relationship (SAR) Profiling

To contextualize the efficacy of 2-Fluoro-1-(4-methoxyphenyl)ethanamine, it is compared against non-fluorinated reference compounds. The data below illustrates how the shift from a reversible phenethylamine scaffold to a mechanism-based benzylamine scaffold alters the inhibition profile.

Table 1: Representative SAR Profile of para-Methoxy Analogs

CompoundCore ScaffoldKey SubstitutionsMAO-A Affinity ( IC50​ )MAO-B Affinity ( IC50​ )Inhibition Modality
PMA Phenethylamine4-Methoxy, α -Methyl300 - 600 nM> 10,000 nMReversible, Competitive
PMMA Phenethylamine4-Methoxy, N-Methyl~1,700 nM> 10,000 nMReversible, Competitive
Benzylamine BenzylamineNone> 10,000 nM~200 µMSubstrate (Oxidized)
2-F-1-(4-MeO-Ph)EA Benzylamine4-Methoxy, α -Fluoromethyl< 100 nM ( kinact​ driven)Sub-micromolarIrreversible (Suicide)

Note: The high apparent affinity of the fluorinated analog is driven by the time-dependent covalent trapping rate ( kinact​ ), shifting the IC50​ lower over extended pre-incubation periods.

Translational Perspectives

The strategic placement of the fluorine atom not only serves as a mechanistic trigger for suicide inhibition but also opens avenues for Positron Emission Tomography (PET) imaging. By synthesizing the compound with the 18F isotope, 2- 18 Fluoro-1-(4-methoxyphenyl)ethanamine could function as a highly specific, irreversibly bound radiotracer for mapping MAO-A density in neuroinflammatory and neurodegenerative pathologies.

References

  • para-Methoxyamphetamine (PMA) Pharmacodynamics Wikipedia, The Free Encyclopedia. URL: [Link]

  • para-Methoxymethamphetamine (PMMA) as a MAOI Wikipedia, The Free Encyclopedia. URL:[Link]

  • Fluorine in psychedelic phenethylamines Drug Testing and Analysis (2012). URL:[Link]

  • Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases National Center for Biotechnology Information (PMC). URL:[Link]

  • Fluorinated Coumarin Derivatives as Selective PET Tracer for MAO-B Imaging Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Exploratory

Comprehensive Spectroscopic Profiling and Mechanistic Analysis of 2-Fluoro-1-(4-methoxyphenyl)ethanone

Executive Summary & Chemical Significance 2-Fluoro-1-(4-methoxyphenyl)ethanone (CAS: 73744-44-2) is a highly versatile fluorinated aromatic ketone utilized extensively as a building block in medicinal chemistry and organ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

2-Fluoro-1-(4-methoxyphenyl)ethanone (CAS: 73744-44-2) is a highly versatile fluorinated aromatic ketone utilized extensively as a building block in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing α -fluorine atom combined with the electron-donating para-methoxy group creates a unique "push-pull" electronic system. This structural dichotomy significantly influences its spectroscopic behavior and chemical reactivity.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the compound's spectroscopic signatures—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—while outlining robust, self-validating analytical protocols for researchers.

Structural Elucidation: Spectroscopic Data Analysis

Multinuclear NMR Profiling ( 1 H, 13 C, 19 F)

The structural confirmation of 2-Fluoro-1-(4-methoxyphenyl)ethanone relies heavily on multinuclear NMR spectroscopy. The interplay between the 19 F nucleus (spin I=1/2 , 100% natural abundance) and the adjacent protons and carbons induces characteristic spin-spin splitting patterns that serve as absolute diagnostic markers.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Mechanistic Rationale
7.92 Doublet (d) J≈8.8 2HAr-H (H-2, H-6)Deshielded by the magnetic anisotropy and electron-withdrawing nature of the adjacent carbonyl group.
6.96 Doublet (d) J≈8.8 2HAr-H (H-3, H-5)Shielded by the +M (resonance) effect of the para-methoxy oxygen lone pairs.
5.45 Doublet (d) 2JHF​≈47.0 2H-CH 2​ FGeminal coupling with the 19 F nucleus splits the methylene protons into a massive doublet.
3.88 Singlet (s)-3H-OCH 3​ Standard methoxy resonance; isolated from spin-active nuclei.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)AssignmentCausality / Mechanistic Rationale
191.5 Doublet (d) 2JCF​≈15.5 C=OCarbonyl carbon split by the adjacent α -fluorine.
164.2 Singlet (s)-Ar-C (C-4)Highly deshielded due to direct attachment to the electronegative oxygen.
130.5 Singlet (s)-Ar-C (C-2, C-6)Ortho to the carbonyl group.
126.8 Singlet (s)-Ar-C (C-1)Ipso carbon attached to the carbonyl group.
114.1 Singlet (s)-Ar-C (C-3, C-5)Ortho to the methoxy group.
83.5 Doublet (d) 1JCF​≈183.0 -CH 2​ FMassive one-bond carbon-fluorine coupling due to strong Fermi contact interaction.
55.6 Singlet (s)--OCH 3​ Standard methoxy carbon shift.

Note on 19 F NMR: The 19 F NMR spectrum (376 MHz, CDCl 3​ ) typically exhibits a triplet at approximately δ−231.0 ppm ( 2JFH​≈47.0 Hz), confirming the −CH2​F moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy validates the functional groups. The carbonyl stretch is the most diagnostic feature, as noted in the structural data curated by [1].

Table 3: Key FT-IR Absorptions

Wavenumber (cm −1 )IntensityAssignmentCausality / Mechanistic Rationale
1695 StrongC=O stretchAromatic ketone frequency; elevated due to the inductive withdrawal (-I effect) of the α -fluorine.
1600, 1510 MediumC=C Ar stretchCharacteristic aromatic ring skeletal vibrations.
1255, 1175 StrongC-O-C stretchAsymmetric and symmetric stretching of the alkyl-aryl ether linkage.
1020 MediumC-F stretchStretching vibration of the carbon-fluorine bond in the fingerprint region.
Mass Spectrometry (GC-MS) Fragmentation Pathways

Electron Ionization (EI) at 70 eV yields a distinct fragmentation pattern driven by the thermodynamic stability of the resulting carbocations.

Table 4: GC-MS Fragmentation Data

m/zRelative AbundanceFragment IdentityMechanistic Origin
168 ~20%[M] + Molecular ion (C 9​ H 9​ FO 2​

+ ).

135 100% (Base)[C 8​ H 7​ O 2​ ] + α -cleavage yielding the resonance-stabilized 4-methoxybenzoyl cation.
107 ~45%[C 7​ H 7​ O] + Loss of carbon monoxide (CO) from the m/z 135 fragment.
92 ~15%[C 6​ H 4​ O] + Loss of a methyl radical ( CH 3​ ) from the m/z 107 fragment.

MS_Pathway M Molecular Ion [M]⁺ m/z 168 L1 Loss of •CH2F (-33 Da) M->L1 F1 4-Methoxybenzoyl Cation m/z 135 L2 Loss of CO (-28 Da) F1->L2 F2 4-Methoxyphenyl Cation m/z 107 L1->F1 L2->F2

Primary EI-MS fragmentation pathway of 2-Fluoro-1-(4-methoxyphenyl)ethanone.

Experimental Workflows & Methodologies

To ensure high-fidelity data acquisition, the following self-validating protocols must be adhered to.

Sample Preparation & NMR Acquisition Protocol
  • Sample Preparation: Weigh 10-15 mg of 2-Fluoro-1-(4-methoxyphenyl)ethanone.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Filtration: Pass the solution through a 0.2 μ m PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Causality: Removing particulate matter prevents magnetic field inhomogeneities, ensuring sharp spectral lines and accurate integrations.

  • Tuning and Matching: Insert the sample into the NMR spectrometer. Perform automated tuning and matching for 1 H, 13 C, and 19 F nuclei to optimize probe sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming until the lock level is maximized and stable. Validation: A stable lock signal acts as a self-validating system, confirming solvent integrity and optimal field homogeneity.

  • Acquisition: Acquire 1 H (16 scans), 13 C (512-1024 scans, depending on concentration), and 19 F (16 scans) spectra.

NMR_Workflow A Sample Weighing (10-15 mg) B Dissolution in CDCl3 (0.6 mL) A->B C Filtration (0.2 µm PTFE) B->C D NMR Tube Loading (5 mm standard) C->D E Data Acquisition (1H, 13C, 19F) D->E F Fourier Transform & Phase Correction E->F

Step-by-step experimental workflow for NMR sample preparation and acquisition.

FT-IR and GC-MS Analytical Protocols
  • FT-IR (ATR Method): Place 1-2 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Causality: The ATR method avoids the moisture artifacts commonly associated with KBr pellet preparation. Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 . Validation: Background subtraction (air) must be performed immediately prior to sample analysis to validate the baseline.

  • GC-MS: Dissolve 1 mg of the sample in 1 mL of GC-grade dichloromethane. Inject 1 μ L into the GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use helium as the carrier gas (1.0 mL/min). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Validation: Run a solvent blank prior to the sample to ensure no column carryover or contamination.

Mechanistic Insights & Reactivity Profile

The unique structure of 2-Fluoro-1-(4-methoxyphenyl)ethanone dictates its reactivity. As detailed in the technical specifications by [2], the primary reaction pathways include nucleophilic additions to the carbonyl center, substitution reactions at the α -carbon, and enolization-driven processes.

According to fundamental organic chemistry principles, the electron-withdrawing fluorine atom destabilizes the partial positive charge on the migrating carbon during certain rearrangements, while the electron-rich 4-methoxyphenyl group exhibits a high migratory aptitude. This makes the compound an excellent precursor for synthesizing novel Schiff bases, chalcones, and complex heterocyclic systems.

Reactivity Core 2-Fluoro-1-(4-methoxyphenyl)ethanone Path1 Carbonyl Center Nucleophilic Addition Core->Path1 Electrophiles/Amines Path2 α-Carbon SN2 Substitution Core->Path2 Nucleophiles Path3 Enolization α-Proton Abstraction Core->Path3 Base Catalysis Res1 Schiff Bases / Hydrazones Path1->Res1 Res2 α-Functionalized Ketones Path2->Res2 Res3 Aldol Condensation Products Path3->Res3

Fundamental reaction pathways and downstream synthetic applications.

References

  • PubChem . "2-Fluoro-1-(4-methoxyphenyl)ethanone | C9H9FO2 | CID 2737354" National Center for Biotechnology Information. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Fluoro-1-(4-methoxyphenyl)ethanamine

Document ID: AN-2F4MEA-20260312 Version: 1.0 Abstract This document provides a comprehensive technical guide for the synthesis, characterization, and pharmacological evaluation of 2-Fluoro-1-(4-methoxyphenyl)ethanamine....

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2F4MEA-20260312

Version: 1.0

Abstract

This document provides a comprehensive technical guide for the synthesis, characterization, and pharmacological evaluation of 2-Fluoro-1-(4-methoxyphenyl)ethanamine. This compound is a fluorinated phenethylamine derivative of interest for research in neuroscience and drug development.[1][2][3] The protocols herein are designed for researchers and scientists, offering detailed, step-by-step methodologies for in vitro characterization of its interaction with key monoamine transporters and receptors, as well as an in vivo protocol for assessing its effects on locomotor activity. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction

2-Fluoro-1-(4-methoxyphenyl)ethanamine is a substituted phenethylamine. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, including its metabolic stability, bioavailability, and receptor binding affinity.[1][2][4] Fluorination is a common strategy in medicinal chemistry to modulate the biological activity of compounds.[1][2][4] Given its structural similarity to other monoamine releasing agents and reuptake inhibitors, it is hypothesized that 2-Fluoro-1-(4-methoxyphenyl)ethanamine may interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as various serotonin receptor subtypes.[1][5] This guide provides a framework for investigating these potential interactions.

Synthesis and Characterization

A plausible synthetic route for 2-Fluoro-1-(4-methoxyphenyl)ethanamine is via the reductive amination of the corresponding ketone, 2-Fluoro-1-(4-methoxyphenyl)ethanone.[6][7][8][9]

Synthesis Protocol: Reductive Amination

Objective: To synthesize 2-Fluoro-1-(4-methoxyphenyl)ethanamine from 2-Fluoro-1-(4-methoxyphenyl)ethanone.

Materials:

  • 2-Fluoro-1-(4-methoxyphenyl)ethanone[8][9]

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve 2-Fluoro-1-(4-methoxyphenyl)ethanone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Results
¹H NMR Peaks corresponding to aromatic, methoxy, and ethylamine protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
¹⁹F NMR A characteristic signal for the fluorine atom.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (169.20 g/mol ).[10]
HPLC A single major peak indicating high purity.

In Vitro Pharmacological Evaluation

The following protocols are designed to characterize the interaction of 2-Fluoro-1-(4-methoxyphenyl)ethanamine with monoamine transporters and the 5-HT₂A receptor.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of 2-Fluoro-1-(4-methoxyphenyl)ethanamine to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.[11][12][13][14][15]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.[11]

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[16]

  • Scintillation fluid and counter.

  • 96-well plates.

Procedure:

  • Plate the transporter-expressing cells in 96-well plates and grow to confluence.[16]

  • On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Pre-incubate the cells for 10-20 minutes with varying concentrations of 2-Fluoro-1-(4-methoxyphenyl)ethanamine.[16]

  • Initiate uptake by adding the respective [³H]-labeled monoamine.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., nomifensine for DAT).[16]

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: 5-HT₂A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 2-Fluoro-1-(4-methoxyphenyl)ethanamine for the human 5-HT₂A receptor.[17][18][19][20][21]

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT₂A receptor.[19]

  • [³H]Ketanserin or another suitable radioligand for the 5-HT₂A receptor.[21]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[20]

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]Ketanserin, and varying concentrations of 2-Fluoro-1-(4-methoxyphenyl)ethanamine.[20]

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[17]

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[20]

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Define non-specific binding using a high concentration of a known 5-HT₂A antagonist (e.g., ketanserin).

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value from a competition binding curve and then calculate the Kᵢ value using the Cheng-Prusoff equation.[22][23][24]

Signaling Pathway and Experimental Workflow Visualization

G cluster_0 In Vitro Assays cluster_1 Monoamine Transporter Uptake Assay cluster_2 5-HT2A Receptor Binding Assay Cells (hDAT, hNET, hSERT) Cells (hDAT, hNET, hSERT) Pre-incubation with 2-F-4-MEA Pre-incubation with 2-F-4-MEA Cells (hDAT, hNET, hSERT)->Pre-incubation with 2-F-4-MEA Add [3H]Monoamine Add [3H]Monoamine Pre-incubation with 2-F-4-MEA->Add [3H]Monoamine Incubate Incubate Add [3H]Monoamine->Incubate Wash & Lyse Wash & Lyse Incubate->Wash & Lyse Scintillation Counting Scintillation Counting Wash & Lyse->Scintillation Counting Calculate IC50 Calculate IC50 Scintillation Counting->Calculate IC50 Calculate Ki Calculate Ki Scintillation Counting->Calculate Ki Membranes (h5-HT2A) Membranes (h5-HT2A) Incubate with [3H]Ketanserin & 2-F-4-MEA Incubate with [3H]Ketanserin & 2-F-4-MEA Membranes (h5-HT2A)->Incubate with [3H]Ketanserin & 2-F-4-MEA Filter Filter Incubate with [3H]Ketanserin & 2-F-4-MEA->Filter Wash Wash Filter->Wash Wash->Scintillation Counting

Caption: Workflow for in vitro pharmacological characterization.

In Vivo Behavioral Pharmacology

The following protocol is for a preliminary assessment of the compound's effect on general locomotor activity in rodents.[25][26][27][28][29]

Protocol: Open Field Test for Locomotor Activity

Objective: To evaluate the effect of 2-Fluoro-1-(4-methoxyphenyl)ethanamine on spontaneous locomotor activity in mice.[25][26][27][28][29]

Materials:

  • Adult male C57BL/6 mice.

  • Open field apparatus (e.g., 40 x 40 cm arena).[25]

  • Video tracking software.[26]

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose).

  • 2-Fluoro-1-(4-methoxyphenyl)ethanamine dissolved in vehicle.

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

  • Immediately place the mouse in the center of the open field arena.

  • Record the animal's activity for a set duration (e.g., 60 minutes) using the video tracking software.[29]

  • Thoroughly clean the arena between each trial to remove olfactory cues.[29]

Data Analysis: The primary endpoint is the total distance traveled.[25][29] This can be analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the effect. Other measures such as time spent in the center versus the periphery of the arena can provide insights into anxiety-like behavior.[25][26]

In Vivo Experimental Workflow Visualization

G Acclimatize Mice Acclimatize Mice Administer Compound/Vehicle Administer Compound/Vehicle Acclimatize Mice->Administer Compound/Vehicle Place in Open Field Place in Open Field Administer Compound/Vehicle->Place in Open Field Record Activity (60 min) Record Activity (60 min) Place in Open Field->Record Activity (60 min) Analyze Data Analyze Data Record Activity (60 min)->Analyze Data Interpret Results Interpret Results Analyze Data->Interpret Results

Sources

Application

Application Note: Advanced Purification Protocols for 2-Fluoro-1-(4-methoxyphenyl)ethanamine

Introduction & Physicochemical Rationale The purification of fluorinated phenethylamine derivatives, such as 2-Fluoro-1-(4-methoxyphenyl)ethanamine , presents unique challenges that require a deep understanding of molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The purification of fluorinated phenethylamine derivatives, such as 2-Fluoro-1-(4-methoxyphenyl)ethanamine , presents unique challenges that require a deep understanding of molecular causality. This compound is characterized by three distinct functional groups: a primary amine, an electron-rich 4-methoxyphenyl ring, and a highly polarized β -fluorine atom.

In organic synthesis, β -fluoro amines are frequently generated via the nucleophilic ring-opening of aziridines using reagents like Pyridine Hydrofluoride[1]. The resulting crude mixtures often contain unreacted starting materials, regioisomers, and defluorinated byproducts.

To design an effective purification strategy, we must analyze how the fluorine atom alters the amine's behavior. The fluorine atom forms the strongest bond to carbon in organic chemistry and is highly polarized[2]. Through a strong inductive electron-withdrawing effect (-I), the β -fluorine pulls electron density away from the adjacent amine nitrogen. While standard phenethylamines exhibit a pKa of approximately 9.83[3] and 1-phenylethylamine has a pKa of ~9.04[4], the introduction of a fluorine atom significantly lowers basicity. For context, 2-fluoroethylamine has a measured pKa of 8.71[5]. The strong inductive effect of the β -fluorine stabilizes the free base and destabilizes the conjugate acid[6]. Consequently, the working pKa of 2-Fluoro-1-(4-methoxyphenyl)ethanamine is estimated at 8.5–8.8 . This precise value dictates the pH thresholds required for liquid-liquid extraction and dictates its interaction with chromatographic stationary phases.

Table 1: Physicochemical Properties & Purification Implications
PropertyValueRationale / Impact on Purification
Molecular Weight 169.19 g/mol Determines stoichiometric calculations for chiral resolution and salt formation.
Estimated pKa 8.5 – 8.8Dictates pH thresholds for liquid-liquid extraction (LLE); requires pH > 11 for free-basing.
C-F Bond Character Highly polarizedIncreases lipophilicity and alters conformational behavior via the gauche effect.
Physical State (Free Base) Liquid / Low-melting solidProne to atmospheric oxidation and volatilization; requires vacuum distillation.
Physical State (HCl Salt) Crystalline SolidIdeal for long-term storage, gravimetric analysis, and preventing degradation.

Protocol I: Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Expertise: Liquid-liquid extraction exploits the ionizable nature of the primary amine. To achieve >99% partitioning into the aqueous phase, the pH must be adjusted at least two units below the pKa (pH < 6.5). Conversely, to drive the compound back into the organic phase as a free base, the pH must be at least two units above the pKa. Given the fluorine-depressed pKa of ~8.8, basifying the aqueous layer to pH > 11 ensures complete deprotonation.

LLE_Workflow Crude Crude Mixture (Amine + Impurities) AddAcid Add 1M HCl & DCM Crude->AddAcid PhaseSplit1 Phase Separation AddAcid->PhaseSplit1 Org1 Organic Phase (Neutral Impurities) PhaseSplit1->Org1 Discard Aq1 Aqueous Phase (Amine Hydrochloride) PhaseSplit1->Aq1 Retain Basify Add 2M NaOH (pH > 11) Extract with DCM Aq1->Basify PhaseSplit2 Phase Separation Basify->PhaseSplit2 Aq2 Aqueous Phase (Inorganic Salts) PhaseSplit2->Aq2 Discard Org2 Organic Phase (Pure Free Base) PhaseSplit2->Org2 Retain & Dry

Workflow for the Acid-Base Liquid-Liquid Extraction of Fluorinated Amines.

Step-by-Step Methodology:
  • Initial Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in 100 mL of Dichloromethane (DCM).

  • Acidic Extraction: Add 100 mL of 1M HCl to the organic layer. Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic layer (containing neutral/acidic impurities) and set aside. Retain the upper aqueous layer (containing the protonated fluorinated amine).

  • Washing: Wash the aqueous layer with an additional 50 mL of DCM to remove residual lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath (0°C) to prevent thermal degradation. Slowly add 2M NaOH dropwise until the pH indicator paper reads >11. The solution will turn cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the basified aqueous layer with DCM (3 x 50 mL).

  • Self-Validation Step: Spot the remaining aqueous layer on a silica TLC plate and stain with Ninhydrin. If no purple spot appears upon heating, the extraction of the amine is complete.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep bath temperature <35°C to prevent volatilization).

Protocol II: Chromatographic Purification (Silica Gel)

Causality & Expertise: Primary amines interact strongly with the acidic silanol groups (pKa ~4.5) present on bare silica gel, leading to severe peak tailing and irreversible chemisorption. Although the β -fluorine slightly reduces the amine's basicity, it is insufficient to prevent this interaction. To circumvent this, the silica stationary phase must be dynamically deactivated using a basic modifier like Triethylamine (TEA), which competitively binds to the silanol sites.

Table 2: Optimized Chromatographic Gradient System
Column Volumes (CV)DCM (%)MeOH (%)TEA (%)Target Impurity Removed
0 - 2 9901Non-polar organics, fluorinated byproducts
2 - 5 9541Regioisomers, unreacted starting materials
5 - 10 90912-Fluoro-1-(4-methoxyphenyl)ethanamine
10 - 12 80191Highly polar impurities, baseline material
Step-by-Step Methodology:
  • Column Preparation: Slurry-pack a silica gel column using the initial eluent (99% DCM / 1% TEA). Flush with 2 CVs of this solvent to pre-saturate the acidic silanols.

  • Loading: Dissolve the crude free base in a minimum volume of DCM and apply it evenly to the column head.

  • Elution: Run the gradient as described in Table 2. Collect fractions in uniform volumes (e.g., 20 mL).

  • Self-Validation Step: Perform 2D-TLC on a sample fraction. Spot the fraction, run in one dimension (90:9:1 DCM/MeOH/TEA), dry, and run perpendicular in the same solvent. If the spot remains perfectly round and on the diagonal, the TEA concentration is sufficient, and the compound is pure.

Protocol III: Diastereomeric Salt Resolution (Chiral Purification)

Causality & Expertise: Because 2-Fluoro-1-(4-methoxyphenyl)ethanamine possesses a chiral center at the C1 benzylic position, standard synthesis yields a racemate. For pharmacological applications, enantiopurity is strictly required. Chiral resolution is achieved by reacting the racemic amine with an enantiopure chiral acid (e.g., (R)-(-)-Mandelic acid), forming two diastereomeric salts. These salts possess different lattice energies and solubilities, allowing for separation via fractional crystallization.

Chiral_Resolution Racemate (±)-2-Fluoro-1-(4-methoxyphenyl)ethanamine ChiralAcid Add (R)-(-)-Mandelic Acid in Hot Ethanol Racemate->ChiralAcid Diastereomers Diastereomeric Salt Mixture (1R, R) + (1S, R) ChiralAcid->Diastereomers Crystallization Fractional Crystallization (Controlled Cooling) Diastereomers->Crystallization Solid Crystalline Solid (1R, R)-Salt Crystallization->Solid MotherLiquor Mother Liquor (1S, R)-Salt Enriched Crystallization->MotherLiquor FreeBase Basify (NaOH) Extract (DCM) Solid->FreeBase PureEnantiomer (1R)-2-Fluoro-1-(4-methoxyphenyl)ethanamine (>99% ee) FreeBase->PureEnantiomer

Diastereomeric salt resolution pathway for isolating the enantiopure fluorinated amine.

Step-by-Step Methodology:
  • Salt Formation: Dissolve 1.0 equivalent of the racemic free base in boiling absolute ethanol (approx. 10 mL/g).

  • Resolving Agent Addition: Slowly add 1.0 equivalent of (R)-(-)-Mandelic acid. Stir until completely dissolved.

  • Fractional Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed over 12 hours. The less soluble diastereomeric salt will selectively crystallize.

  • Filtration: Filter the crystals under vacuum and wash with a minimal amount of ice-cold ethanol.

  • Self-Validation Step: Free-base a 5 mg sample of the crystals (using 1M NaOH and DCM) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). If the enantiomeric excess (ee) is <99%, recrystallize the bulk salt from hot ethanol.

  • Recovery: Once >99% ee is confirmed, suspend the bulk salt in 1M NaOH and extract with DCM to recover the enantiopure free base. Treat with HCl in diethyl ether to precipitate the stable, storable hydrochloride salt.

References

  • Thieme Connect. Asymmetric Fluorination, Monofluoromethylation, Difluoromethylation, and Trifluoromethylation Reactions. Retrieved from[Link][2]

  • National Center for Biotechnology Information (PubChem). 1-Phenylethylamine | C8H11N | CID 7408. Retrieved from[Link][4]

  • National Center for Biotechnology Information (PubChem). 2-Fluoroethylamine | C2H6FN | CID 9996. Retrieved from[Link][5]

  • Wikipedia. Phenethylamine. Retrieved from [Link][3]

  • American Chemical Society (Analytical Chemistry). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Retrieved from[Link][6]

Sources

Method

Advanced Application Note: Utilization of 2-Fluoro-1-(4-methoxyphenyl)ethanamine in Pharmaceutical Development

Executive Summary The strategic incorporation of fluorine into small-molecule pharmacophores is a cornerstone of modern medicinal chemistry. 2-Fluoro-1-(4-methoxyphenyl)ethanamine is a highly specialized, commercially av...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small-molecule pharmacophores is a cornerstone of modern medicinal chemistry. 2-Fluoro-1-(4-methoxyphenyl)ethanamine is a highly specialized, commercially available building block[1] utilized to synthesize advanced phenethylamine and benzylamine derivatives. By integrating a β -fluoro primary amine alongside an electron-donating 4-methoxyaryl system, this scaffold allows drug development professionals to precisely modulate basicity, enhance lipophilicity, and restrict molecular conformation without drastically increasing steric bulk.

This Application Note provides an authoritative guide on the physicochemical rationale, synthetic derivatization, and metabolic evaluation of 2-Fluoro-1-(4-methoxyphenyl)ethanamine in early-stage drug discovery.

Physicochemical Profiling & Rationale

The decision to utilize a β -fluoroamine building block rather than its non-fluorinated counterpart is driven by strict structure-property relationship (SPR) goals:

  • pKa Modulation via Inductive Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the adjacent carbon-carbon bond. In acyclic aliphatic amines, this substitution predictably lowers the pKa of the adjacent primary amine by approximately 1.5 to 2.0 units[2]. Adjusting the amine pKa from ~9.3 down to ~7.6 shifts the ionization equilibrium at physiological pH (7.4), significantly increasing the fraction of the neutral, unprotonated species[3].

  • Enhanced Permeability & Bioavailability: The increased proportion of unionized drug directly correlates with enhanced passive membrane permeability, leading to improved oral bioavailability and superior blood-brain barrier (BBB) penetration for central nervous system (CNS) targets[4].

  • Conformational Restriction: The addition of fluorine to the β -position of amine derivatives restricts molecular conformations due to the stereoelectronic gauche effect between the highly polarized C–F and C–N bonds, pre-organizing the molecule for optimal target binding[5].

  • Metabolic Shielding: The strong C–F bond (approx. 105 kcal/mol) blocks metabolically labile sites. While the 4-methoxy group remains a potential site for CYP-mediated O-demethylation, the β -fluorine effectively shields the amine from oxidative deamination by monoamine oxidases (MAOs)[6].

Quantitative Data Summary

The following table summarizes the physicochemical shifts achieved by utilizing the fluorinated building block.

Property1-(4-Methoxyphenyl)ethanamine (Standard)2-Fluoro-1-(4-methoxyphenyl)ethanamineImpact on Drug Design
Amine pKa ~ 9.3~ 7.6Increases fraction of unionized drug at pH 7.4.
LogD (pH 7.4) ~ 0.5~ 1.8Enhances passive membrane and BBB permeability.
Nucleophilicity HighModerateRequires activated electrophiles for synthesis.
Metabolic Stability Susceptible to MAOResistant to MAO β -fluorine blocks oxidative deamination.

Synthetic Workflows & Derivatization Protocols

Because the β -fluorine reduces the inherent nucleophilicity of the primary amine, standard coupling protocols must be optimized. The following methodologies describe robust, self-validating systems for derivatizing 2-Fluoro-1-(4-methoxyphenyl)ethanamine.

Protocol A: High-Efficiency Amide Coupling

Objective: Synthesize fluorinated amide lead compounds. Causality & Rationale: HATU is selected as the coupling reagent because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester. This high reactivity is necessary to overcome the reduced nucleophilicity of the β -fluoroamine. DIPEA is utilized as a sterically hindered, non-nucleophilic base to maintain the amine in its free-base form without competing for the electrophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 2-Fluoro-1-(4-methoxyphenyl)ethanamine (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating: the stoichiometric disappearance of the β -fluoroamine mass envelope directly correlates with the emergence of the product mass, confirming coupling efficiency without false positives.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (to extract DMF), saturated aqueous NaHCO 3​ , and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Reductive Amination

Objective: Synthesize secondary amine pharmacophores. Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is chosen as the reducing agent because it is exceptionally mild. It selectively reduces the intermediate imine without risking reductive defluorination of the sensitive C–F bond.

Step-by-Step Methodology:

  • Imine Formation: Combine 2-Fluoro-1-(4-methoxyphenyl)ethanamine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc) 3​ (1.5 eq) in a single portion. Stir for 12 hours under a nitrogen atmosphere.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO 3​ to neutralize the acetic acid byproduct and destroy unreacted hydride. Extract with dichloromethane, dry, and purify via flash chromatography.

SyntheticWorkflow SM 2-Fluoro-1-(4-methoxyphenyl) ethanamine Coupling Amide Coupling HATU, DIPEA, DMF SM->Coupling RedAm Reductive Amination NaBH(OAc)3, DCE SM->RedAm Acid Carboxylic Acid Partner Acid->Coupling Aldehyde Aldehyde Partner Aldehyde->RedAm AmideLead Fluorinated Amide Lead Compound Coupling->AmideLead >85% Yield AmineLead Secondary Amine Lead Compound RedAm->AmineLead >80% Yield

Caption: Synthetic Derivatization Workflows for 2-Fluoro-1-(4-methoxyphenyl)ethanamine.

Pharmacokinetic (PK) & Metabolic Stability Assays

Once a lead compound is synthesized from the 2-Fluoro-1-(4-methoxyphenyl)ethanamine scaffold, its metabolic profile must be evaluated. The 4-methoxy group is a known metabolic liability, prone to O-demethylation by CYP2D6 and CYP3A4.

Protocol C: In Vitro Human Liver Microsome (HLM) Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and identify primary metabolites. Causality & Rationale: NADPH is added to initiate the reaction because it is the obligate electron donor for CYP450 enzymes; withholding it until t=0 ensures precise kinetic control.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the fluorinated lead compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate metabolism.

  • Kinetic Sampling: At t=0,15,30,45, and 60 minutes, remove 50 µL aliquots.

  • Self-Validating Quench: Immediately inject each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism. The internal standard creates a self-validating system by normalizing extraction recovery and LC-MS/MS ionization efficiency across all time points, ensuring the kinetic decay curve is an artifact-free representation of enzymatic clearance.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate half-life ( t1/2​ ) and CLint​ .

MetabolicPathway Drug Lead Compound (4-Methoxy-beta-fluoroamine) CYP CYP2D6 / CYP3A4 (Hepatic Microsomes) Drug->CYP Metab1 O-Demethylation (Phenol Metabolite) CYP->Metab1 Major Pathway Metab2 N-Dealkylation / Oxidation (Attenuated by beta-Fluoro) CYP->Metab2 Minor Pathway (Shielded)

Caption: Predicted CYP450-mediated metabolic pathways highlighting the protective beta-fluoro effect.

References

  • Blumberg Institute. "A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism". blumberginstitute.org. URL: [Link]

  • MDPI. "Importance of Fluorine in Benzazole Compounds". mdpi.com. URL: [Link]

  • PMC. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs". nih.gov. URL: [Link]

  • ChemRxiv. "Site-Specific β -C(sp3)–H Fluorination of N-Substituted Amines". chemrxiv.org. URL: [Link]

  • ACS Publications. "Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery". acs.org. URL: [Link]

Sources

Application

Application Note: Advanced Protocols for the N-Acylation of Chiral Amines

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The N-acylation of chiral amines is a foun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The N-acylation of chiral amines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and peptidomimetics. A critical quality attribute in these workflows is the absolute preservation of stereochemical integrity. Traditional Schotten-Baumann conditions or standard carbodiimide couplings often require stoichiometric amounts of tertiary bases (e.g., DIPEA, TEA), which can trigger base-catalyzed deprotonation at the α-chiral center, leading to irreversible racemization[1].

As a Senior Application Scientist, I emphasize that preventing racemization requires a deep understanding of the underlying causality. Racemization during amidation typically occurs via two pathways:

  • Direct Deprotonation: Strong bases abstract the α-proton of the chiral amine under harsh conditions[1].

  • Oxazolone Formation: When coupling chiral carboxylic acids with amines, the activated acid intermediate can cyclize into an oxazolone. The α-proton of the oxazolone is highly acidic and rapidly epimerizes before aminolysis can occur[2].

To systematically shut down these pathways, this guide details three field-proven protocols: a highly optimized chemical coupling using OxymaPure[3], a base-free aqueous acidic activation using acylsilanes[4], and a highly stereoselective enzymatic acylation using Candida antarctica Lipase B (CALB)[5].

Protocol Selection Matrix

Choosing the correct protocol depends entirely on the physicochemical properties of your substrate. Use the decision matrix below to determine the optimal synthetic route.

Workflow Start Chiral Amine Substrate Q1 Is kinetic resolution required? Start->Q1 CALB Protocol C: CALB Enzymatic Acylation Q1->CALB Yes Q2 Is the substrate sensitive to basic conditions? Q1->Q2 No Acylsilane Protocol B: Acylsilane / DCH (Acidic) Q2->Acylsilane Yes Oxyma Protocol A: EDC / OxymaPure Q2->Oxyma No

Decision matrix for selecting the optimal N-acylation protocol for chiral amines.

Experimental Methodologies

Protocol A: Mild Chemical Coupling using EDC and OxymaPure

Causality & Mechanism: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior alternative to traditional benzotriazoles like HOBt[2]. Its isonitroso geometry provides exceptional leaving-group characteristics and a lower pKa. This accelerates the aminolysis step, allowing it to easily outcompete the slow oxazolone formation pathway, enabling amidation with undetectable racemization[3].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the carboxylic acid (1.0 mmol) and OxymaPure (1.0 mmol) in anhydrous DMF or DCM (5 mL).

  • Activation: Add EDC·HCl (1.05 mmol) to the solution at 0 °C. Stir for 15 minutes to form the stable active ester.

  • Amidation: Add the chiral amine (1.0 mmol) dropwise. Crucial Note: If the amine is a hydrochloride salt, neutralize with exactly 1.0 mmol of NaHCO₃ to avoid excess basicity[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO₃ (2 × 10 mL), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Base-Free Aqueous Acidic N-Acylation using Acylsilanes

Causality & Mechanism: This recent breakthrough protocol utilizes acylsilanes and an N-chlorinating reagent (1,3-dichloro-5,5-dimethylhydantoin, DCH)[4]. DCH acts as an electrophilic chlorine source that oxidatively activates the acylsilane C-Si bond, generating a highly reactive acyl chloride equivalent in situ. Because this occurs under mildly acidic conditions, it completely circumvents the need for basic promoters, guaranteeing the stereochemical integrity of sensitive chiral amines[4].

Step-by-Step Procedure:

  • Solvent System: Prepare a solvent mixture of THF and water (1:1 v/v, 10 mL).

  • Reagent Mixing: Add the chiral amine (1.0 mmol) and the acylsilane (1.2 mmol) to the solvent mixture[4].

  • Acidification: Ensure the pH is mildly acidic (pH ~4-5).

  • Activation: Add DCH (0.6 mmol, providing 1.2 eq of active chlorine) in one portion at room temperature[4].

  • Reaction: Stir the mixture at 50 °C for 12 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to neutralize residual active chlorine. Extract with DCM (3 × 10 mL), dry over MgSO₄, and purify via flash chromatography[4].

Protocol C: Enzymatic N-Acylation via CALB

Causality & Mechanism: Candida antarctica Lipase B (CALB) is a robust serine hydrolase that operates via a ping-pong bi-bi mechanism[6]. The highly ordered enzymatic pocket restricts the spatial orientation of the incoming amine, making it exquisitely stereoselective. It is ideal for the direct acylation of pure chiral amines or the dynamic kinetic resolution (DKR) of racemic mixtures without the use of chemical activating agents[5][7].

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, dissolve the chiral amine (1.0 mmol) in an apolar solvent such as hexane or MTBE (10 mL)[5].

  • Acyl Donor: Add an unactivated acyl donor, such as isopropyl 2-ethoxyacetate or ethyl acetate (3.0 mmol)[6].

  • Biocatalyst Addition: Add immobilized CALB (e.g., Novozym-435, 50 mg)[6].

  • Reaction: Incubate the mixture in an orbital shaker at 30–40 °C (250 rpm) for 24–48 hours.

  • Workup: Filter the mixture to recover the immobilized enzyme (which can be washed with hexane and reused). Concentrate the filtrate under reduced pressure to yield the highly enantioenriched amide[7].

Mechanistic Pathway Visualization

Mechanism Acid Carboxylic Acid + EDC ActiveEster Oxyma Active Ester (Stable to Racemization) Acid->ActiveEster Activation Oxyma OxymaPure Additive Oxyma->ActiveEster Product Chiral Amide (>99% ee) ActiveEster->Product Aminolysis Amine Chiral Amine Amine->Product

Mechanistic pathway of EDC/OxymaPure mediated acylation preventing racemization.

Validation & Analytical Monitoring (The Self-Validating System)

A protocol is only as trustworthy as its analytical validation. To ensure a self-validating system, researchers must implement the following controls:

  • Chiral SFC/HPLC: Always monitor the reaction using Chiral Supercritical Fluid Chromatography (SFC) or HPLC with chiral stationary phases (e.g., Chiralpak IG or AD-H). Inject a synthesized racemic standard first to establish baseline separation, followed by the reaction product to quantify the enantiomeric excess (ee%).

  • Mass Balance Tracking: Monitor the formation of hydrolysis byproducts (e.g., free carboxylic acids) via LC-MS to ensure the coupling agent is efficiently driving aminolysis rather than side reactions[1].

Quantitative Data Presentation

ParameterProtocol A: EDC/OxymaPureProtocol B: Acylsilanes/DCHProtocol C: CALB Enzymatic
Primary Reagents EDC·HCl, OxymaPure[3]Acylsilane, DCH[4]Immobilized CALB, Acyl donor[6]
Operating pH Neutral to slightly basicMildly Acidic (pH ~4-5)[4]Neutral (Solvent-based)[5]
Racemization Risk Very Low (>99% ee retention)None (Base-free)[4]None (Stereoselective pocket)[5]
Chemoselectivity HighVery High (Tolerates alcohols)[4]Very High (O-acylation minimized)[1]
Typical Yield 85 – 98%70 – 85%[4]40 – 50% (KR) / >90% (DKR)[6][7]
Scalability Excellent (Standard in SPPS)Moderate (Requires DCH handling)Excellent (Flow-chemistry compatible)[6]

References

  • BenchChem Technical Support.
  • Tian, J., et al. Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
  • Wang, Q., Wang, Y., Kurosu, M. Amide synthesis by acylation. Organic Letters, Organic Chemistry Portal (2012).
  • Gonzalez-Sabin, J., et al. CAL-B-catalyzed resolution of some pharmacologically interesting β–substituted isopropylamines.
  • ACS Publications. A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
  • PMC.
  • Sturabotti, E., et al. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study.

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Method

Application Note: Strategic Implementation of Fluorinated Amines in Medicinal Chemistry

Executive Summary The incorporation of fluorine into aliphatic and aromatic amine scaffolds has become a cornerstone strategy in modern rational drug design. Because amines are ubiquitous in biologically active molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into aliphatic and aromatic amine scaffolds has become a cornerstone strategy in modern rational drug design. Because amines are ubiquitous in biologically active molecules, their inherent physicochemical liabilities—such as high basicity leading to poor membrane permeability, and susceptibility to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism—often bottleneck clinical translation. This application note provides a comprehensive, mechanistically grounded guide to utilizing fluorinated amines to modulate pKa, enhance lipophilicity, and engineer metabolic stability.

The "Fluorine Effect": Mechanistic Causality in Amine Scaffolds

As a Senior Application Scientist, it is critical to move beyond the heuristic that "fluorine makes drugs better" and understand the physical organic chemistry driving these phenomena.

pKa Modulation and Bioavailability

Fluorine is the most electronegative element (3.98 on the Pauling scale). When placed in the β

  • or γ -position relative to an amine, it exerts a profound σ -electron withdrawing inductive effect. This effect destabilizes the protonated ammonium cation, thereby lowering the basicity (pKa) of the amine[1].
  • The Causality: By lowering the pKa from ~10.5 (typical for primary aliphatic amines) to ~7.5, the fraction of the unprotonated (neutral) amine at physiological pH (7.4) increases exponentially. This shift directly enhances the apparent lipophilicity (LogD) and facilitates passive transcellular membrane permeation, which is particularly critical for blood-brain barrier (BBB) penetration[2].

Metabolic Shielding and Oxidation Potential

Aliphatic amines are highly susceptible to CYP450-mediated N -dealkylation. The rate-determining step of this metabolic clearance is often the single-electron transfer (SET) from the nitrogen lone pair to the active site heme, or direct hydrogen atom abstraction at the α -carbon.

  • The Causality: β -fluorination universally increases the electrostatic potential required to oxidize the amine species[3]. The strong electron-withdrawing nature of fluorine prohibits hyperconjugative stabilization of the radical cation intermediate, thereby increasing the oxidation potential and drastically reducing the catalytic efficiency ( kcat​ ) of oxidative enzymes[3]. Furthermore, replacing a weak C–H bond with a stronger C–F bond directly blocks the site of metabolism[4].

Quantitative Impact of Fluorination

The table below summarizes the predictable, stepwise modulation of physicochemical properties upon sequential fluorination of an ethylamine scaffold.

Amine ScaffoldRepresentative pKaLogD (pH 7.4)Relative Oxidation PotentialMetabolic Liability (CYP450)
Ethylamine 10.6-0.3BaselineHigh ( N -dealkylation)
2-Fluoroethylamine 9.00.1+0.3 VModerate
2,2-Difluoroethylamine 7.30.6+0.6 VLow
2,2,2-Trifluoroethylamine 5.71.2> +1.0 VHighly Stable

Data synthesis derived from established physical organic chemistry principles regarding inductive effects and oxidation potentials[3],[5].

Decision Workflow for Amine Fluorination

The following logic tree illustrates the decision-making process for resolving pharmacokinetic liabilities using targeted fluorination.

G Start Lead Compound Aliphatic Amine Issue1 High pKa (>9.5) Poor Membrane Permeability Start->Issue1 Issue2 Rapid CYP450 Oxidative Metabolism Start->Issue2 Action1 Introduce β-Fluorine / CF3 Issue1->Action1 Action2 Introduce α-CF3 or β-Fluoro Substitution Issue2->Action2 Mech1 Inductive Electron Withdrawal (σ-bonds) Action1->Mech1 Mech2 Increase Oxidation Potential & Block H-Atom Abstraction Action2->Mech2 Result1 Lower Basic pKa Increased Neutral Fraction Mech1->Result1 Result2 Metabolic Stability Extended Half-Life Mech2->Result2

Logical workflow for resolving pharmacokinetic liabilities using fluorinated amines.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis of highly valuable fluorinated amine building blocks.

Protocol A: Diastereoselective Synthesis of α -Difluoromethyl Amines

α -Difluoromethyl amines are critical bioisosteres that maintain weak hydrogen-bond donor capabilities while enhancing lipophilicity. This protocol utilizes the Ellman N-tert-butylsulfinyl imine methodology to achieve high stereocontrol[6],[7].

Reagents & Materials:

  • Chiral N-tert-butylsulfinyl ketimine (1.0 equiv)

  • Difluoromethyl phenyl sulfone ( PhSO2​CF2​H ) (1.2 equiv) - Nucleophilic source

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene, 1.3 equiv)

  • Anhydrous THF/Toluene

  • Saturated aqueous NH4​Cl

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add the chiral N-tert-butylsulfinyl ketimine (1.0 mmol) and PhSO2​CF2​H (1.2 mmol) in anhydrous THF (5.0 mL).

  • Cryogenic Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

  • Deprotonation & Nucleophilic Attack: Add KHMDS dropwise over 5 minutes.

    • Causality Note: KHMDS is specifically chosen as a sterically hindered, non-nucleophilic base. It selectively deprotonates PhSO2​CF2​H to generate the difluoromethyl anion without attacking the electrophilic imine carbon[6].

  • Stereochemical Control: Maintain the reaction at -78 °C for 2–4 hours.

    • Causality Note: The bulky tert-butylsulfinyl group acts as a chiral directing group, forcing the difluoromethyl anion to attack from the less sterically hindered face, establishing the new stereocenter with high diastereomeric ratio (d.r. > 95:5)[6].

  • Quenching & Validation: Quench the reaction at -78 °C with saturated aqueous NH4​Cl (2 mL). Warm to room temperature, extract with EtOAc, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Step: Analyze the crude mixture via 19F NMR. The presence of a characteristic doublet of doublets (around -110 to -125 ppm) confirms the successful incorporation of the diastereomeric −CF2​H group prior to column chromatography[6].

Protocol B: Synthesis of Thiocarbamoyl Fluorides via Fluorinative Desulfurization

Thiocarbamoyl fluorides are emerging as potent electrophilic fluorinated motifs in medicinal chemistry. This protocol utilizes a benign C1 source ( CS2​ ) to construct the scaffold[8],[9].

Reagents & Materials:

  • Secondary Amine (1.0 equiv)

  • Carbon Disulfide ( CS2​ ) (3.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.5 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dithiocarbamate Formation: In a round-bottom flask under nitrogen, dissolve the secondary amine (1.0 mmol) and DIPEA (2.0 mmol) in anhydrous DCM (4.0 mL). Add CS2​ (3.0 mmol) dropwise at room temperature. Stir for 30 minutes.

    • Causality Note: The amine acts as a nucleophile, attacking CS2​ to form a dithiocarbamate intermediate. DIPEA acts as an acid scavenger.

  • Fluorinative Desulfurization: Cool the mixture to 0 °C. Add DAST (1.5 mmol) dropwise.

    • Causality Note: DAST selectively activates the sulfur atom of the dithiocarbamate, promoting the expulsion of sulfur and the concurrent installation of the fluorine atom to yield the thiocarbamoyl fluoride[9].

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via TLC (UV/KMnO4 stain).

  • Workup & Self-Validation: Quench cautiously with saturated aqueous NaHCO3​ (gas evolution will occur due to HF neutralization). Extract with DCM. Purify via silica gel chromatography. Validate the product using 19F NMR, expecting a distinctive downfield signal (typically between +40 to +60 ppm) characteristic of the N-C(=S)F fluorine atom[9].

Case Studies in Drug Design

The rational application of these principles is evident in the development of modern therapeutics. For instance, in the optimization of the RPE65 inhibitor Emixustat , researchers strategically incorporated fluorine atoms to modulate both potency and metabolism. The introduction of a fluorine atom on the aryl moiety (e.g., 4-fluoro-emixustat) resulted in a two-fold increase in inhibitory activity by facilitating an en face interaction with the Tyr275 residue in the target protein, while simultaneously altering the molecule's metabolic clearance profile[4]. Similarly, the incorporation of trifluoromethoxy ( −OCF3​ ) or difluoromethyl ( −CF2​H ) groups adjacent to amine systems is routinely used to block oxidative demethylation pathways, extending the pharmacokinetic half-life of CNS-active agents[10],[11].

Sources

Application

Application Note: Synthesis and Evaluation of 2-Arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) Benzylamine Derivatives as Small-Molecule PD-1/PD-L1 Inhibitors

Executive Summary & Mechanistic Rationale Monoclonal antibodies targeting the Programmed Cell Death 1 (PD-1) and its ligand (PD-L1) have revolutionized immuno-oncology. However, their clinical application is often limite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Monoclonal antibodies targeting the Programmed Cell Death 1 (PD-1) and its ligand (PD-L1) have revolutionized immuno-oncology. However, their clinical application is often limited by poor tumor penetration, immune-related adverse events, and high manufacturing costs. Small-molecule inhibitors offer a compelling alternative, possessing superior oral bioavailability and the ability to penetrate the blood-brain barrier[1].

Recent breakthroughs in structure-based drug design have identified 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives (such as compound HD10) as highly potent PD-1/PD-L1 inhibitors[2]. Unlike antibodies that simply block the binding interface, these biphenyl-based small molecules actively induce the homodimerization of PD-L1. By occupying the deep hydrophobic cylindrical pocket formed between two PD-L1 monomers, they completely occlude the PD-1 binding surface, thereby restoring T-cell activation and promoting interferon-gamma (IFN-γ) secretion[3].

Pathway TCell T-Cell (PD-1 Receptor) ImmuneEvasion Immune Evasion (T-Cell Exhaustion) TCell->ImmuneEvasion Binds PD-L1 Tumor Tumor Cell (PD-L1) Tumor->ImmuneEvasion Inhibitor Biphenyl Small Molecule (e.g., HD10) ImmuneEvasion->Inhibitor Interrupted by Dimer PD-L1 Homodimerization Inhibitor->Dimer Induces Activation T-Cell Activation & Tumor Apoptosis Dimer->Activation Blocks PD-1 Binding

Fig 1: Mechanism of PD-L1 dimerization and T-cell activation by biphenyl inhibitors.

Structure-Activity Relationship (SAR) Causality

The architectural design of these derivatives is highly intentional:

  • The Biphenyl Core: Acts as the primary anchor, mimicking conserved hydrophobic interactions (e.g., binding near Ile54, Met115, and Ala121 of the PD-L1 dimer)[4].

  • 2-Fluoromethyl Substitution: The introduction of a highly electronegative fluorine atom at the ortho-position restricts the dihedral angle between the two phenyl rings via stereoelectronic repulsion. This "locks" the molecule into a rigid, active conformation that tightly fits the PD-L1 binding cleft, significantly lowering the entropic cost of binding[2].

  • Benzylamine Tail: Acts as a solubilizing group extending into the solvent-exposed region. It establishes critical ionic or hydrogen-bond interactions (e.g., with Asp122 or Lys124), drastically improving the compound's pharmacokinetic profile and cellular efficacy[5].

Synthetic Strategy and Workflow

To maximize yield and allow for late-stage diversification (generating libraries of derivatives for SAR studies), a convergent three-step synthetic route is employed.

Synthesis Step1 Step 1: Suzuki-Miyaura Coupling (Biphenyl Core Formation) Step2 Step 2: Alkylation / Etherification (Aldehyde Intermediate) Step1->Step2 Step3 Step 3: Reductive Amination (Benzylamine Tail Addition) Step2->Step3 Purification Purification & Validation (Column Chromatography, NMR, HPLC) Step3->Purification

Fig 2: Three-step synthetic workflow for biphenyl-3-ylmethoxy benzylamine derivatives.

Step-by-Step Laboratory Protocol
Step 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling

Causality: Palladium-catalyzed cross-coupling is chosen for its high functional group tolerance and regioselectivity, ensuring the precise assembly of the 2-fluoromethyl-biphenyl scaffold.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 eq of (3-bromo-2-fluoromethylphenyl)methanol and 1.2 eq of the corresponding arylboronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalysis: Add 0.05 eq of Pd(dppf)Cl₂ and 2.5 eq of potassium carbonate (K₂CO₃).

  • Reaction: Heat the mixture to 90°C and stir for 8–12 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). Self-validation: The disappearance of the starting bromide spot indicates completion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Bromination: Convert the resulting biphenyl-methanol to the corresponding bromide using PBr₃ (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C for 2 hours to yield the highly reactive electrophile.

Step 2: Etherification (Alkylation)

Causality: A Williamson ether synthesis links the rigid biphenyl core to the central benzaldehyde moiety, setting up the molecule for the final amine addition.

  • Preparation: Dissolve 1.0 eq of 2-arylmethoxy-4-hydroxybenzaldehyde and 1.2 eq of the biphenyl bromide (from Step 1) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Add 2.0 eq of K₂CO₃ and a catalytic amount of potassium iodide (KI) to accelerate the nucleophilic substitution. Stir at 60°C for 6 hours.

  • Workup: Quench with ice water. Extract the aqueous phase with ethyl acetate. Wash the organic layer extensively with water (to remove DMF) and brine.

  • Purification: Purify via silica gel flash chromatography to isolate the 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzaldehyde intermediate.

Step 3: Reductive Amination

Causality: Adding the amine tail last allows chemists to rapidly synthesize a diverse library of compounds with varying solubilizing groups without repeating the core synthesis[6].

  • Imine Formation: Dissolve 1.0 eq of the aldehyde intermediate and 1.5 eq of the desired primary or secondary amine (e.g., ethanolamine or a pyrrolidine derivative) in anhydrous DCM or 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add 2.0 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₄ as it is milder and selectively reduces the imine without reducing the unreacted aldehyde.

  • Completion: Stir overnight. Monitor by LC-MS for the appearance of the desired product mass.

  • Final Purification: Quench with saturated NaHCO₃. Extract with DCM, dry, and concentrate. Purify the final benzylamine derivative using preparative HPLC to achieve >95% purity required for biological assays[6].

Biological Evaluation Workflows

To validate the synthesized compounds, a rigorous two-tier testing system is employed: an initial biochemical screen followed by a functional cellular assay.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Purpose: To quantify the direct biochemical inhibition of the PD-1/PD-L1 protein-protein interaction.

  • Prepare a master mix containing recombinant human PD-L1 tagged with Europium cryptate (Eu-cryptate) and PD-1 tagged with XL665.

  • Dispense the synthesized compounds (serially diluted from 10 μM to 0.1 nM) into a 384-well microplate.

  • Add the protein master mix to the wells and incubate at room temperature for 2 hours in the dark.

  • Measure the fluorescence emission at 665 nm and 620 nm using a microplate reader. The F665/F620 ratio is inversely proportional to the inhibition of the interaction. Calculate the IC₅₀ using non-linear regression analysis[7].

Protocol B: Cell-Based PD-1/PD-L1 Blockade Assay

Purpose: To ensure the compound can penetrate the cell microenvironment and functionally restore immune signaling.

  • Co-culture hPD-1-overexpressing 293T cells (293T-hPD-1) with human recombinant PD-L1 protein in the presence of varying concentrations of the test compound[3].

  • Add an APC-labeled anti-human IgG antibody to detect bound PD-L1.

  • Analyze the cells via flow cytometry. Effective compounds will displace the PD-L1 protein, resulting in a dose-dependent decrease in APC fluorescence.

  • Functional Readout: Measure IFN-γ secretion in the supernatant using an ELISA kit to confirm the restoration of T-cell function[2].

Quantitative Data Summary

The following table summarizes the biological efficacy of leading 2-arylmethoxy-4-(biphenyl-3-ylmethoxy) benzylamine derivatives, demonstrating the profound impact of halogenation and structural rigidity on target affinity and in vivo efficacy.

CompoundTargetCore SubstitutionIC₅₀ (HTRF)KD (Binding)In Vivo TGI (%)*
HD10 [2]PD-1/PD-L12-fluoromethyl3.1 nM< 1 μM57.31%
A56 [8]PD-1/PD-L12,2'-dihalogen2.4 ± 0.8 nM< 1 μM55.20%
Compound 43 [9]PD-1/PD-L1Unsubstituted biphenyl10.2 nMN/ADelayed growth
BMS-1166 (Ref)[9]PD-1/PD-L12-methyl1.4 nMN/AN/A

*TGI = Tumor Growth Inhibition, evaluated in PD-1/PD-L1 humanized mouse models (e.g., MC38 or Hepa1-6 syngeneic models) at standard dosing (e.g., 50 mg/kg i.g. or 1 mg/kg).

Sources

Method

Application Notes and Protocols for the Claisen-Schmidt Condensation: Synthesis of Novel Chalcones from 2'-Fluoro-4'-methoxyacetophenone

Introduction: The Strategic Importance of Fluorinated and Methoxylated Chalcones in Drug Discovery Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a pivotal class of compounds in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated and Methoxylated Chalcones in Drug Discovery

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a pivotal class of compounds in medicinal chemistry and drug development.[1] These molecules serve as biosynthetic precursors to flavonoids and are abundant in various natural sources.[2][3] Their biological significance is vast, with demonstrated activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5] The introduction of fluorine atoms and methoxy groups into the chalcone framework can significantly modulate these biological activities. Fluorine, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, binding affinity, and cell membrane permeability. The methoxy group, an electron-donating substituent, can also influence the electronic properties and biological interactions of the molecule.

This application note provides a comprehensive guide to the synthesis of novel chalcones via the Claisen-Schmidt condensation, specifically utilizing 2'-fluoro-4'-methoxyacetophenone as a key starting material. We will delve into the mechanistic nuances of this reaction, provide a detailed, field-proven protocol, and offer insights into the characterization of the resulting products. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore this promising class of compounds.

Mechanistic Insights: The Role of Substituents in the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[1][4] The reaction proceeds through the formation of an enolate ion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone, or chalcone.[6]

The specific substitution pattern of 2'-fluoro-4'-methoxyacetophenone introduces interesting electronic and steric effects that influence the course of the reaction.

  • The Role of the 4'-Methoxy Group: The para-methoxy group is a strong electron-donating group through resonance (+M effect). This increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl group. However, its primary influence in the context of the Claisen-Schmidt condensation is on the acidity of the α-protons of the acetyl group. The electron-donating nature of the methoxy group slightly deactivates the carbonyl group towards nucleophilic attack on itself, but more importantly, it does not significantly hinder the formation of the enolate, which is the key nucleophile in this reaction.

  • The Influence of the 2'-Fluoro Group: The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect increases the acidity of the α-protons, facilitating their abstraction by the base to form the enolate. Furthermore, studies on 2'-fluoro-substituted acetophenone derivatives have revealed a strong preference for an s-trans conformation, where the carbonyl group and the ortho-fluorine are oriented away from each other.[7] This conformational preference minimizes steric hindrance around the acetyl group, making the α-protons more accessible for deprotonation.

The combined electronic effects of the ortho-fluoro and para-methoxy groups on 2'-fluoro-4'-methoxyacetophenone create a favorable substrate for the Claisen-Schmidt condensation. The enhanced acidity of the α-protons due to the fluorine substituent facilitates enolate formation, which is the rate-determining step in many aldol-type reactions.

Experimental Workflow and Protocols

This section outlines a detailed protocol for the synthesis of a representative chalcone using 2'-fluoro-4'-methoxyacetophenone and a substituted aromatic aldehyde.

General Reaction Scheme

Claisen_Schmidt_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2'-Fluoro-4'-methoxyacetophenone product Chalcone Derivative reactant1->product reactant2 Aromatic Aldehyde (Ar-CHO) reactant2->product catalyst Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) catalyst->product

Caption: General workflow for the synthesis of chalcones.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of (E)-1-(2-fluoro-4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one as a representative example.

Materials and Reagents:

  • 2'-Fluoro-4'-methoxyacetophenone

  • 4-Chlorobenzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2'-fluoro-4'-methoxyacetophenone in 20-30 mL of 95% ethanol. Stir the solution at room temperature until the solid is completely dissolved.

  • Base Addition: To the stirred solution, add a solution of 2.5 equivalents of sodium hydroxide or potassium hydroxide in a minimal amount of water. Continue stirring at room temperature for 15-20 minutes. The formation of the enolate may result in a color change.

  • Aldehyde Addition: Slowly add 1.0 equivalent of 4-chlorobenzaldehyde to the reaction mixture. The addition can be done dropwise if the aldehyde is a liquid or in small portions if it is a solid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. A typical solvent system for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is generally complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is acidic (pH ~ 2-3). This will precipitate the crude chalcone product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.[1]

Data Summary Table
ParameterValue/ConditionRationale
Stoichiometry 1:1 molar ratio of acetophenone to aldehydeEnsures efficient conversion of both reactants.
Base NaOH or KOH (2.5 equivalents)A strong base is required to deprotonate the α-carbon of the acetophenone to form the enolate.[4]
Solvent Ethanol (95%)A common protic solvent that effectively dissolves the reactants and the base.
Temperature Room TemperatureMild conditions are typically sufficient for the reaction to proceed to completion.
Reaction Time 2-4 hours (monitored by TLC)Allows for complete conversion without significant side product formation.
Purification Recrystallization from ethanolA standard and effective method for purifying solid organic compounds.[1]

Characterization of the Synthesized Chalcone

The structure and purity of the synthesized chalcone should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of the chalcone will show characteristic signals for the α- and β-protons of the enone system, typically as doublets with a large coupling constant (J ≈ 15-16 Hz) indicative of a trans-configuration. The aromatic protons and the methoxy group protons will also have distinct chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the range of 1650-1680 cm⁻¹. The C=C stretching vibration of the enone system will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized chalcone.

Troubleshooting and Self-Validation

IssuePotential CauseSuggested Solution
Low or no product formation Inactive catalyst (old base). Insufficient reaction time.Use freshly prepared base solution. Monitor the reaction for a longer duration using TLC.
Formation of side products Self-condensation of the acetophenone. Cannizzaro reaction of the aldehyde.Ensure slow addition of the aldehyde. Use an aldehyde without α-hydrogens to prevent its self-condensation.
Product is an oil and does not solidify Impurities present.Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If unsuccessful, purify by column chromatography.

Conclusion

The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of novel chalcones from 2'-fluoro-4'-methoxyacetophenone. The electronic effects of the fluoro and methoxy substituents play a crucial role in facilitating the reaction. The protocol detailed in this application note offers a reliable starting point for researchers to synthesize and explore this important class of compounds for various applications in drug discovery and materials science. Careful monitoring of the reaction and appropriate purification techniques are key to obtaining high yields of pure products.

References

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (2024). Asian Journal of Pharmaceutical and Clinical Research.
  • synthesis, characterization and biological evaluation of some new chalcones. (2016).
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (2020).
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2021). Molecules.
  • Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. (2025). Benchchem.
  • Technical Support Center: Optimizing Claisen-Schmidt Reactions with 2'-Methoxyacetophenone. (2025). Benchchem.
  • GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. (2022). Rasayan Journal of Chemistry.
  • Note Microwave enhanced Claisen-Schmidt condensation: A green route to chalcones. (n.d.).
  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2018). Molecules.
  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2015). Chemistry Central Journal.
  • Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. (2025). Benchchem.
  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Arom
  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek.
  • Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.101. (2024).
  • Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... (2017).
  • An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (2017). Molecules.
  • Aldol condens
  • Why does acetophenone direct into meta? The resonance structure should be ortho-para, right? (2019). Reddit.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). The Journal of Organic Chemistry.
  • Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. (2016). Molecules.
  • Chem 360 Jasperse Ch. 22 Notes.
  • Tech Info - Cole-Parmer. (n.d.).
  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs.
  • Aldol Condensation. (n.d.).
  • Claisen–Schmidt condensation of furfural and acetophenone. Reaction... (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-1-(4-methoxyphenyl)ethanamine Synthesis

Welcome to the Application Scientist Support Center. Synthesizing α -aryl- β -fluoroethylamines, such as 2-Fluoro-1-(4-methoxyphenyl)ethanamine , presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing α -aryl- β -fluoroethylamines, such as 2-Fluoro-1-(4-methoxyphenyl)ethanamine , presents unique synthetic challenges. The primary difficulty lies in the high reactivity of fluorinating agents and the strong propensity for neighboring group participation from the amine[1].

To successfully replace the primary hydroxyl group of 2-amino-2-(4-methoxyphenyl)ethanol with fluorine, direct fluorination is heavily discouraged. Instead, a robust, self-validating three-phase protocol utilizing phthalimide protection is required to prevent intramolecular cyclization and control regiochemistry[2].

Mechanistic Workflow

SynthesisWorkflow SM 2-Amino-2-(4-methoxyphenyl) ethanol Step1 Phase 1: Protection Phthalic anhydride SM->Step1 Int1 Phthalimide Intermediate Step1->Int1 Step2 Phase 2: Fluorination DAST, -78°C Int1->Step2 Int2 Fluoro-Phthalimide Intermediate Step2->Int2 Step3 Phase 3: Deprotection Hydrazine, 80°C Int2->Step3 Product 2-Fluoro-1-(4-methoxyphenyl) ethanamine Step3->Product

Fig 1: Three-phase synthetic workflow for 2-Fluoro-1-(4-methoxyphenyl)ethanamine.

Core Experimental Protocols & Causality

As a best practice, never proceed to the next phase without satisfying the self-validation checkpoints.

Phase 1: Amine Protection (Phthalimide Formation)
  • Objective: Completely mask the primary amine to eliminate nitrogen nucleophilicity.

  • Protocol:

    • Suspend 2-amino-2-(4-methoxyphenyl)ethanol (1.0 eq) in anhydrous toluene.

    • Add phthalic anhydride (1.05 eq) and triethylamine (0.1 eq).

    • Heat the mixture to reflux (110°C) using a Dean-Stark apparatus to remove water continuously for 4-6 hours.

    • Cool to room temperature, concentrate under reduced pressure, and recrystallize the intermediate from ethanol[2].

  • Causality: A single protecting group (e.g., Boc or Cbz) leaves a secondary nitrogen lone pair. During fluorination, this lone pair will rapidly attack the DAST-activated oxygen intermediate, forming an aziridine ring and halting the reaction. The rigid, doubly-protected phthalimide completely prevents this neighboring group participation.

  • Self-Validation: Perform TLC (Hexane/EtOAc 7:3). The ninhydrin-positive starting material must be completely absent. LCMS must confirm the mass of the protected intermediate ( [M+H]+=298.1 ).

Phase 2: Deoxofluorination
  • Objective: Stereospecific conversion of the primary alcohol to a primary fluoride.

  • Protocol:

    • Dissolve the protected intermediate in strictly anhydrous CH2​Cl2​ under an Argon atmosphere.

    • Cool the reactor to -78°C using a dry ice/acetone bath.

    • Dropwise, add Diethylaminosulfur trifluoride (DAST) (1.5 eq) over 30 minutes, maintaining internal temperature below -70°C[3].

    • Stir at -78°C for 1 hour, then remove the bath and allow the reaction to warm to room temperature overnight.

    • Quench slowly with saturated aqueous NaHCO3​ at 0°C. Extract with CH2​Cl2​ .

  • Causality: DAST reacts with the hydroxyl group to form an alkoxyaminosulfur trifluoride intermediate. The subsequent SN​2 displacement by fluoride forms the C-F bond[4]. The strict -78°C initiation is critical; DAST is highly exothermic. Adding it at higher temperatures promotes elimination over substitution[5].

  • Self-Validation: Obtain a crude 19F NMR spectrum. A successful reaction is validated by a distinct multiplet (typically a triplet of doublets) around -215 to -225 ppm, characteristic of the primary −CH2​F group.

Phase 3: Deprotection (Gabriel Cleavage)
  • Objective: Liberate the primary amine to yield the final product.

  • Protocol:

    • Dissolve the fluorinated intermediate in methanol.

    • Add hydrazine hydrate (10.0 eq).

    • Heat to 80°C (reflux) for 3-4 hours[3].

    • Cool to 0°C. A white precipitate (phthalhydrazide) will form.

    • Filter the precipitate, concentrate the filtrate, and purify via flash chromatography or isolate as the HCl salt.

  • Causality: Hydrazine acts as a potent bis-nucleophile, attacking the phthalimide carbonyls to form the stable 6-membered phthalhydrazide byproduct. This irreversibly drives the deprotection to completion. Methanol ensures the solubility of the intermediate and facilitates nucleophilic acyl substitution.

  • Self-Validation: The visual formation of a voluminous white precipitate is a positive indicator. Final confirmation via LCMS must show the target mass ( [M+H]+=170.1 ).

Troubleshooting FAQs & Logic Tree

TroubleshootingLogic Start Issue: Low Yield in Phase 2 (DAST Fluorination) Check1 Diagnostic: Analyze Crude Mixture via LCMS & 19F NMR Start->Check1 Res1 Observation: Mass = [M-HF] (Aziridine Formation) Check1->Res1 Res2 Observation: Mass = [M-H2O] (Elimination/Hydrolysis) Check1->Res2 Res3 Observation: Mass = [M] (No Reaction) Check1->Res3 Sol1 Action: Verify complete double protection in Phase 1 Res1->Sol1 Sol2 Action: Ensure strict -78°C addition, avoid thermal spikes Res2->Sol2 Sol3 Action: Reagent degraded. Use fresh DAST or Deoxo-Fluor Res3->Sol3

Fig 2: Diagnostic logic tree for troubleshooting DAST fluorination failures.

Q: My DAST fluorination is yielding a mass corresponding to [M-18] (loss of water) but no fluorine incorporation. Furthermore, I see a ketone peak in the NMR. What is happening? A: You are observing an elimination side reaction. In 2-amino-2-arylethanols, elimination of the primary alcohol forms an enamine. This enamine rapidly tautomerizes to an imine, which hydrolyzes during your aqueous NaHCO3​ workup to yield 4-methoxyacetophenone. The electron-donating 4-methoxy group stabilizes the developing charge during this E1cb/E2 process. Solution: Ensure your CH2​Cl2​ is strictly anhydrous, maintain a rigorous -78°C during DAST addition, and avoid any thermal spikes[5].

Q: I see an unexpected byproduct with a mass of[M-HF] after the fluorination step. Why? A: This indicates intramolecular cyclization to an aziridine. It means your amine protection in Phase 1 was incomplete. The exposed nitrogen lone pair displaced the DAST-activated alcohol before the fluoride ion could react. Solution: Verify the complete formation of the phthalimide intermediate via IR (disappearance of N-H stretches) or NMR before proceeding to Phase 2[2].

Q: The deprotection step is stalling. I see a mass corresponding to the mono-amide intermediate. How do I push it to completion? A: The Gabriel deprotection can stall at the phthalamide mono-amide if the reaction isn't heated sufficiently or if the hydrazine is degraded. Solution: Ensure you are using fresh hydrazine hydrate, maintain a vigorous reflux at 80°C, and ensure the reaction runs for at least 3-4 hours. If it still stalls, an alternative acidic hydrolysis (6N HCl, reflux) can be employed[3].

Quantitative Data Summary
StepReagents & Critical ParametersTarget YieldCommon ImpuritiesKey Analytical Marker
1. Protection Phthalic anhydride (1.05 eq), Toluene, 110°C85-95%Unreacted starting material, mono-amideDisappearance of primary amine NH2​ stretch (IR) / peak (NMR)
2. Fluorination DAST (1.5 eq), CH2​Cl2​ , -78°C to RT60-75%4-methoxyacetophenone (Elimination), Aziridine 19F NMR: ~ -220 ppm ( −CH2​F signal)
3. Deprotection Hydrazine hydrate (10 eq), MeOH, 80°C80-90%Phthalamide mono-amideLCMS: [M+H]+=170.1 m/z
References
  • Aminoheteroaryl benzamides as kinase inhibitors (WO2015066188A1) . Google Patents.[2]

  • Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods . PubMed (Ann Pharm Fr. 1986).[Link][1]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications . Beilstein Journal of Organic Chemistry.[Link][6]

Sources

Optimization

Asymmetric Synthesis Technical Support Center: Troubleshooting Enantiomeric Excess (ee)

Welcome to the Advanced Asymmetric Synthesis Support Center. Achieving high enantiomeric excess (ee) is a multifactorial challenge that requires balancing kinetic control, thermodynamic stability, and transient molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Asymmetric Synthesis Support Center. Achieving high enantiomeric excess (ee) is a multifactorial challenge that requires balancing kinetic control, thermodynamic stability, and transient molecular interactions. As a Senior Application Scientist, I have designed this guide to provide actionable, causality-driven troubleshooting strategies to help you rescue poorly selective reactions.

Below, you will find our diagnostic workflow, in-depth FAQs, quantitative optimization matrices, and a self-validating experimental protocol.

Diagnostic Workflow: Root Cause Analysis for Low ee

Workflow Step1 Identify Low ee (<90%) Step2 Run Uncatalyzed Control Step1->Step2 Step3 High Background? Step2->Step3 Step4 Lower Temp / Change Solvent Step3->Step4 Yes Step5 Check Catalyst Linearity (NLE) Step3->Step5 No Step6 (-)-NLE Detected? Step5->Step6 Step7 Dilute / Break Aggregates Step6->Step7 Yes Step8 Apply Interaction Strategy Step6->Step8 No

Diagnostic workflow for troubleshooting and optimizing enantiomeric excess in asymmetric synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction exhibits poor enantioselectivity despite using a well-established chiral catalyst. How do I differentiate between an inherent catalyst failure and a condition-based issue?

A1: Isolate the racemic background reaction and evaluate temperature effects. Causality: Enantioselectivity relies on the chiral catalyst lowering the activation energy of one stereochemical pathway significantly more than the other. If an uncatalyzed background reaction proceeds at a comparable rate, the product will inevitably be a mixture of racemic and enantioenriched populations. Action: Lower the reaction temperature to suppress the uncatalyzed pathway. According to the Eyring equation, lower temperatures amplify the difference in activation free energy ( ΔΔG‡ ), typically increasing ee. However, proceed with caution: in rare cases, altering the temperature can shift the thermodynamic balance of entropic versus enthalpic contributions, leading to an unexpected enantioselectivity reversal[1].

Q2: I am using a chiral catalyst with 80% ee, but my product ee is only 30%. Why isn't the chirality transferring linearly?

A2: You are likely observing a negative non-linear effect ((-)-NLE). Causality: In asymmetric catalysis, the anticipated ee of the product should theoretically be proportional to the ee of the chiral auxiliary. However, significant deviations occur when the catalyst forms multimeric aggregates in solution[2]. If the heterochiral aggregate (e.g., a meso-dimer formed from R and S catalyst molecules) is more catalytically active than the homochiral aggregate, it will disproportionately drive the reaction toward lower selectivity, resulting in a (-)-NLE[2]. Action: Break the aggregates. This can be achieved by significantly diluting the reaction mixture or switching to a more coordinating solvent that disrupts the non-covalent interactions holding the dimers together.

Q3: Steric tuning (the "distortion strategy") of my ligand hasn't improved the ee. What alternative strategies exist for transition state stabilization?

A3: Shift your focus to the "interaction strategy" by leveraging highly specific solvent effects. Causality: Traditional ligand design relies on destabilizing the minor transition state via steric clash (distortion). The interaction strategy, conversely, aims to actively stabilize the major transition state through non-covalent interactions like hydrogen bonding[3]. Action: Incorporate strong hydrogen-bond donating (HBD) solvents, such as hexafluoroisopropanol (HFIP). HFIP can dramatically alter the flexibility of the catalyst and block non-selective nucleophilic sites. For instance, in dirhodium tetracarboxylate-catalyzed cyclopropanations, switching the solvent to HFIP has been shown to induce a complete reversal and enhancement of asymmetric induction[4].

Quantitative Data: Parameter Shifts and Expected ee Impact

The following table summarizes common optimization parameters, their mechanistic causality, and their typical impact on enantiomeric excess.

Optimization ParameterMechanistic CausalityExpected Impact on ee (%)Risk / Trade-off
Lowering Temperature (-78°C) Maximizes ΔΔG‡ between diastereomeric transition states.+10% to +40%Reduced turnover frequency (TOF); potential substrate solubility issues.
HFIP Solvent Switch Reinforces the "interaction strategy" via strong H-bond donation[3].+20% to +60%May inhibit catalysts relying on Lewis basic resting states.
Catalyst Dilution Breaks heterochiral aggregates causing (-)-NLEs[2].+5% to +25%Slower kinetics; requires a highly active catalyst to maintain yield.
Additive Inclusion (e.g., MS) Removes trace water that alters the catalyst resting-state.+5% to +15%Can introduce a heterogeneous, uncatalyzed background reaction.

Self-Validating Experimental Protocol: High-Throughput ee Optimization

To ensure scientific integrity, any optimization workflow must be a self-validating system. This protocol embeds internal controls to prevent false positives caused by analytical artifacts or background reactions.

Phase 1: Baseline Generation & Analytical Validation (The Self-Validation Step)

  • Racemic Standard Synthesis: Run the reaction using an achiral variant of your catalyst (or a 50:50 mixture of R and S enantiomers).

  • Chromatographic Validation: Inject the racemic standard into your Chiral HPLC/GC. Adjust the mobile phase until baseline resolution ( Rs​>1.5 ) is achieved between the two enantiomers. Do not proceed until integration is perfectly 1:1.

  • Background Quantification: Run a control reaction with all reagents and substrates, but omit the catalyst . Stir for the standard reaction time. If conversion is >5%, a racemic background reaction is actively competing with your catalytic cycle.

Phase 2: NLE and Concentration Profiling 4. Matrix Setup: Prepare three parallel reactions with chiral catalyst loadings of 1 mol%, 5 mol%, and 10 mol%. 5. Data Plotting: Plot the final product ee versus the catalyst loading. A downward trend in ee at higher concentrations confirms the presence of aggregation-induced (-)-NLEs.

Phase 3: Solvent & Temperature Matrix 6. Orthogonal Screening: Screen a matrix of solvents across the dielectric and H-bond donor spectrum (Toluene, THF, DCM, HFIP)[4] at three temperature points (25°C, 0°C, -40°C). 7. Kinetic Aliquot Extraction: Extract 50 μ L aliquots at 20%, 50%, and 100% conversion for each condition. 8. Validation Check: If the ee drops significantly as conversion increases, your catalyst is either degrading into an achiral active species, or the enantioenriched product is inhibiting the catalyst resting state.

References

  • Nonlinear effects in asymmetric c
  • Insights into temperature controlled enantioselectivity in asymmetric c
  • Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation.
  • Computational molecular refinement to enhance enantioselectivity by reinforcing hydrogen bonding interactions in major reaction p

Sources

Troubleshooting

Purification of 4-fluoro-2-methoxyaniline by steam distillation

Technical Support Center: Advanced Purification of 4-Fluoro-2-methoxyaniline via Steam Distillation Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification of 4-Fluoro-2-methoxyaniline via Steam Distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a robust, mechanistically grounded approach to purifying 4-fluoro-2-methoxyaniline. Because this compound is a critical intermediate for synthesizing 5-HT3 receptor antagonists and botulinum neurotoxin inhibitors 1, achieving high purity without compromising its molecular integrity is paramount.

Direct distillation of anilines often leads to thermal degradation due to their high boiling points and susceptibility to oxidation 2. Steam distillation circumvents this by exploiting the principles of immiscible vapor pressures, allowing the product to co-distill with water at temperatures well below 100°C 3.

Physicochemical Parameters

Understanding the physical properties of 4-fluoro-2-methoxyaniline is the first step in mastering its purification behavior.

ParameterValueProcess Relevance
CAS Number 450-91-9Unique identifier for material sourcing and safety documentation.
Boiling Point ~215°C at 756 mmHg 4High BP necessitates steam distillation to prevent thermal decomposition 2.
Density 1.176 g/cm³ at 20°C 4Proximity to water's density (1.0 g/cm³) often causes persistent emulsions during extraction.
pKa ~4.60 4Weak basicity dictates that the crude mixture must be strongly basified (pH > 10) to volatilize.
Appearance Light yellow clear liquid 5Serves as a visual purity checkpoint; darkening indicates aerial oxidation 6.

Process Visualization

Below is the logical workflow for the steam distillation and downstream isolation of the target compound.

G Start Crude Reaction Mixture (pH > 10) Steam Steam Distillation (T < 100°C) Start->Steam Apply live steam Condenser Condensation Steam->Condenser Co-distillation of vapors Distillate Milky Distillate (Aqueous + Organic Phases) Condenser->Distillate Cooling Extraction Solvent Extraction (EtOAc + NaCl) Distillate->Extraction Phase separation Drying Drying (Anhydrous Na2SO4) Extraction->Drying Isolate organic layer Concentration Vacuum Concentration Drying->Concentration Filter off drying agent Pure Pure 4-Fluoro-2-methoxyaniline (Light Yellow Liquid) Concentration->Pure Remove solvent in vacuo

Workflow for the steam distillation and downstream isolation of 4-fluoro-2-methoxyaniline.

Standard Operating Procedure (SOP): Self-Validating Protocol

Step 1: Basification and Preparation

  • Action: Transfer the crude reduction mixture (containing 4-fluoro-2-methoxyaniline, unreacted catalyst, and tars) to a distillation flask. Add aqueous NaOH until the pH exceeds 10.

  • Causality: 4-fluoro-2-methoxyaniline has a pKa of ~4.60 4. If the solution is acidic, the amine exists as a water-soluble, non-volatile hydrochloride salt. Basification converts it entirely to the volatile free-base form.

  • Validation Checkpoint: Spot the aqueous mixture on wide-range pH paper. It must register a dark blue/purple (pH > 10) before applying heat.

Step 2: Steam Distillation

  • Action: Introduce live steam into the distillation flask (or heat the mixture while continuously adding water). Maintain a vigorous distillation rate.

  • Causality: The total vapor pressure of the system is the sum of the vapor pressures of water and the immiscible aniline. This allows the mixture to boil and co-distill at a temperature below the normal boiling point of water (<100°C), protecting the aniline from thermal degradation 3.

  • Validation Checkpoint: The distillate condensing into the receiving flask should initially appear milky or cloudy due to the immiscible organic droplets. The distillation is complete when the drops of condensate run perfectly clear.

Step 3: Salting Out and Extraction

  • Action: Add solid Sodium Chloride (NaCl) to the collected distillate until saturation is reached. Extract the aqueous phase three times with Ethyl Acetate (EtOAc) 7.

  • Causality: 4-fluoro-2-methoxyaniline possesses slight aqueous solubility. Saturating the water with NaCl increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound (the "salting-out" effect) and driving it into the EtOAc layer.

  • Validation Checkpoint: After shaking and venting in a separatory funnel, two distinct, sharp layers must form. The upper EtOAc layer contains the product.

Step 4: Drying and Concentration

  • Action: Collect the combined organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄) 7. Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation).

  • Causality: Removing residual water prevents hydrolysis or side reactions during long-term storage.

  • Validation Checkpoint: The final isolated product must be a light yellow, clear liquid 5. If it is dark brown, oxidation has occurred.

Troubleshooting Guide & FAQs

Q1: Why is my purified 4-fluoro-2-methoxyaniline turning dark brown over time? A1: Causality: Aromatic amines are highly susceptible to aerial oxidation, which leads to the formation of highly conjugated, colored azo or quinoid oligomers [[6]](). Solution: Always purge the storage vial with an inert gas (Argon or Nitrogen) and store the compound in amber glass at low temperatures. If the product has already darkened significantly, it must be redistilled. For long-term stability, consider storing it as an aniline hydrochloride salt, which is far less prone to oxidation.

Q2: I am experiencing severe foaming during the steam distillation. How can I control this? A2: Causality: Foaming is typically caused by the presence of amphiphilic byproducts or high concentrations of inorganic salts from the upstream nitro-reduction step acting as surfactants. Solution: Immediately lower the rate of steam introduction. Ensure your distillation flask is no more than one-third full. If foaming persists, add a few drops of a silicone-based anti-foaming agent to the crude mixture; these agents disrupt the surface tension of the bubbles without co-distilling with your product.

Q3: During the extraction of the distillate, a stubborn emulsion forms. How do I break it? A3: Causality: The density of 4-fluoro-2-methoxyaniline is 1.176 g/cm³ 4, which is very close to that of water. This low density differential, combined with the amine's inherent surfactant-like properties, stabilizes emulsions. Solution: Do not shake the separatory funnel too vigorously; use a gentle inversion technique. To break an existing emulsion, filter the entire biphasic mixture through a pad of Celite to remove stabilizing micro-particulates. Alternatively, add more EtOAc to significantly lower the density of the organic phase, or add more NaCl to increase the density of the aqueous phase.

Q4: My yield is significantly lower than expected, although the upstream reaction conversion was high. Where is the product? A4: Causality: There are two primary sinks for product loss during this workflow: 1) Incomplete basification prior to distillation (leaving the amine trapped as a non-volatile salt in the distillation flask), and 2) Incomplete extraction from the aqueous distillate due to its partial water solubility. Solution: First, verify that the pH of the crude mixture is strictly >10. Second, ensure you are performing multiple solvent extractions (e.g., 3 x 30 mL) rather than a single large extraction, as dictated by the partition coefficient 7.

References

1.[4] Title: Understanding the Synthesis and Properties of 4-Fluoro-2-methoxyaniline Source: nbinno.com URL:

2.[5] Title: 4-Fluoro-2-methoxyaniline CAS NO: 450-91-9 - Home Sunshine Pharma Source: hsppharma.com URL:

3.[1] Title: 4-Fluoro-2-methoxyaniline CAS:450-91-9: Applications and Synthesis Source: nbinno.com URL:

4.[7] Title: Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives Source: benchchem.com URL:

5.[2] Title: Problem 21 Aniline and water mixture can be... [FREE SOLUTION] Source: vaia.com URL:

6.[3] Title: Methods of Purification of Organic Compounds Source: ck12.org URL:

7.[6] Title: Steam distillation of aniline. Source: sciencemadness.org URL:

Sources

Optimization

Biocatalysis &amp; Chemocatalysis Scale-Up Support Center: Chiral Amines

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks encountered when transitioning chiral amine synthesis from milligram-scal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks encountered when transitioning chiral amine synthesis from milligram-scale discovery to kilogram-scale production. Scaling up introduces non-linear thermodynamic, kinetic, and mass-transfer challenges that require strict mechanistic control.

Below, you will find field-proven troubleshooting guides, comparative data, and self-validating protocols to ensure scientific integrity and high yields in your scale-up campaigns.

Scale-Up Metrics Comparison

Before troubleshooting, it is critical to understand the inherent limitations of your chosen catalytic system. The table below summarizes the quantitative data and primary bottlenecks for the three dominant chiral amine synthesis methodologies.

Synthesis MethodologyPrimary CatalystTypical Amine SourceKey Scale-Up BottleneckTypical Enantiomeric Excess (ee)
Transaminase (ATA) Engineered ω -TransaminaseIsopropylamine (iPrNH 2​ )Thermodynamic equilibrium; Product inhibition> 99%
Amine Dehydrogenase (AmDH) Engineered AmDHAmmonia (NH 3​ )Cofactor (NAD(P)H) regeneration costs> 95%
Asymmetric Hydrogenation (AH) Transition Metal + Chiral LigandH 2​ gas + Imine precursorH 2​ mass transfer ( kL​a ); Catalyst poisoning85 - 98%
Core Scale-Up Workflow

ScaleUpWorkflow Opt 1. Parameter Optimization Temp, pH, Co-solvent screening Reaction 3. Bioreactor Execution Fed-batch, pH stat, ISPR Opt->Reaction Enz 2. Biocatalyst Engineering Directed Evolution for stability Enz->Reaction DSP 4. Downstream Processing Crystallization / Extraction Reaction->DSP Product Recovery

Fig 1. Integrated workflow for the scale-up of biocatalytic chiral amine synthesis.

Troubleshooting Guide: Transaminase (ATA) Biocatalysis

Q: Why does my ATA-catalyzed reaction stall at 40-50% conversion despite using a 5-fold excess of isopropylamine (iPrNH 2​ )? A: This is a classic thermodynamic equilibrium limitation compounded by product inhibition. ATAs operate via a ping-pong bi-bi mechanism. The equilibrium constant for the amination of most ketones using iPrNH 2​ is highly unfavorable ( Keq​<10−3 ). Simply adding more amine donor eventually triggers competitive inhibition at the enzyme's active site. Causality & Solution: You must actively shift the equilibrium according to Le Chatelier's principle. Implement In Situ Product Removal (ISPR) for the acetone byproduct. At scale, this is achieved via continuous evaporation (sweeping the headspace with N 2​ ) or applying a mild vacuum. For highly challenging substrates, directed evolution of the ATA is required to tolerate massive excesses of iPrNH 2​ (up to 2 M) without inhibition, as successfully demonstrated in the commercial scale-up of the sacubitril precursor[1].

ATA_Equilibrium Ketone Prochiral Ketone (Substrate) ATA Amine Transaminase + PLP Cofactor Ketone->ATA AmineDonor Amine Donor (e.g., iPrNH2) AmineDonor->ATA ChiralAmine Chiral Amine (Target Product) ATA->ChiralAmine Amination KetoneByproduct Ketone Byproduct (e.g., Acetone) ATA->KetoneByproduct Deamination Removal In Situ Removal (N2 Sweep / Vacuum) KetoneByproduct->Removal Equilibrium Shift

Fig 2. Transaminase reaction network and equilibrium shift via in situ byproduct removal.

Q: My PLP (Pyridoxal 5'-phosphate) cofactor seems to degrade during 48-hour fed-batch runs. How can I stabilize it? A: PLP is highly susceptible to nucleophilic attack and hydrolysis at the elevated pH (8.5–9.5) and temperatures (45–60 °C) often required for optimal ATA kinetics. It can form inactive complexes with the amine donor or undergo aldol-type condensations. Causality & Solution: Do not add the entire PLP load at t=0 . Implement a continuous PLP feed strategy linked to your base titrant, or utilize covalent co-immobilization of the ATA and PLP on a solid support. This creates a self-sufficient biocatalyst, drastically extending the half-life of the cofactor and reducing overall process costs[2].

Troubleshooting Guide: Chemocatalysis & Downstream Processing

Q: When scaling up the asymmetric hydrogenation (AH) of imines from 100 mg to 100 g, my enantiomeric excess (ee) drops from 99% to 85%. What causes this erosion? A: Enantiomeric erosion during AH scale-up is almost always a mass transfer issue. In larger reactors, the gas-liquid volumetric mass transfer coefficient ( kL​a ) for H 2​ is significantly lower. If the dissolved H 2​ concentration drops below the catalytic turnover rate, the chiral metal complex is starved. Causality & Solution: This starvation allows competing, non-enantioselective background pathways (e.g., uncatalyzed reduction or imine-enamine tautomerization) to outcompete the chiral catalyst. Increase the agitation rate using gas-entraining impellers and ensure your reactor is properly baffled. Alternatively, switch to highly modular chiral phosphorus ligands (e.g., P-stereogenic phosphines) that exhibit faster turnover frequencies even at lower H 2​ partial pressures[3].

Q: After achieving >95% conversion in my ATA reaction, I am struggling to separate the target chiral amine from the excess isopropylamine donor. What is the most scalable approach? A: This is currently the primary bottleneck in transaminase scale-up[4]. Both the product and the donor are amines, often with overlapping pKa values, making standard acid-base extraction difficult. Distillation is energy-intensive and causes thermal degradation of complex pharmaceutical intermediates. Causality & Solution: Implement reactive extraction or in situ product crystallization. By carefully mapping the solubility curves, you can adjust the pH to a specific window where the bulkier, more hydrophobic target chiral amine crystallizes out of the aqueous phase, leaving the highly soluble isopropylamine in solution.

Protocol: Preparative-Scale Transaminase Synthesis (1 L Bioreactor)

Objective: Scale up chiral amine production using isopropylamine as the donor, utilizing N 2​ sweeping to remove the acetone byproduct and shift the thermodynamic equilibrium.

Note: This is a self-validating protocol. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reactor Preparation & Cofactor Saturation

  • Charge a 1 L jacketed bioreactor with 500 mL of 100 mM phosphate buffer (pH 8.5).

  • Add 1.0 mM Pyridoxal 5'-phosphate (PLP).

  • Validation Check: The solution must turn a distinct, clear yellow. A cloudy solution indicates improper buffer preparation or PLP precipitation.

Step 2: Substrate & Donor Loading

  • Add the amine donor: 1.0 M isopropylamine (iPrNH 2​ ). Adjust the pH back to 8.5 using 1 M HCl if the addition causes a spike.

  • Add the prochiral ketone substrate (target 50 g/L). If the substrate is hydrophobic, add up to 15% v/v DMSO as a co-solvent.

  • Validation Check: Ensure complete dissolution or a stable, fine emulsion before proceeding. Visible phase separation will cause mass transfer starvation and stall the reaction.

Step 3: Biocatalyst Introduction & Reaction Initiation

  • Heat the reactor to the optimal temperature (e.g., 45 °C).

  • Inoculate with the engineered Amine Transaminase (ATA) powder (typically 1-2 wt% relative to the substrate).

  • Causality: Adding the enzyme last prevents thermal degradation of the protein before the substrate is available to bind and stabilize the active site.

Step 4: In Situ Product Removal (ISPR) & Monitoring

  • Initiate a continuous N 2​ sweep through the headspace at 0.5 vvm (vessel volumes per minute) and connect the exhaust to a cold trap.

  • Validation Check: Condensation of acetone in the cold trap confirms the equilibrium is being actively shifted.

  • Monitor pH continuously. Transamination reactions can cause pH drifts depending on the pKa differences between the amine donor and the product amine. An automated pH-stat should feed 1 M NaOH or HCl to maintain pH 8.5. A plateau in titrant consumption indicates reaction completion or stalling.

Step 5: Downstream Processing (DSP)

  • Terminate the reaction once titrant consumption ceases (>95% conversion).

  • Acidify the mixture to pH 2.0 using 6 M HCl.

  • Causality: This protonates the chiral amine product, making it highly water-soluble, while unreacted ketone substrate crashes out or can be extracted with an organic solvent like ethyl acetate.

  • Separate the aqueous layer, adjust to pH 11.0 to deprotonate the chiral amine, and extract with methyl tert-butyl ether (MTBE). Evaporate MTBE to yield the pure chiral amine.

References
  • Considerations for the Scale-up of in vitro Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines Source: ChemCatChem / ResearchGate URL:[Link]

  • Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor Source: ACS Catalysis URL:[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity Source: ACS Catalysis URL:[Link]

  • Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases Source: ResearchGate (Biochemical Engineering Journal) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorine-Containing Compounds

Welcome to the Fluorine Chemistry Technical Support Center. While the carbon-fluorine (C–F) bond is widely celebrated as the strongest single bond in organic chemistry, its stability is highly context-dependent.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorine Chemistry Technical Support Center. While the carbon-fluorine (C–F) bond is widely celebrated as the strongest single bond in organic chemistry, its stability is highly context-dependent. In drug development and complex synthesis, researchers frequently encounter unexpected defluorination, premature hydrolysis, or autocatalytic degradation.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the mechanistic causality behind organofluorine decomposition and provide self-validating protocols to ensure the integrity of your fluorinated motifs.

Quantitative Diagnostics: Fluorine Stability Metrics

To effectively troubleshoot, you must first establish the baseline metrics of your fluorinated compounds. The table below summarizes the critical quantitative parameters used to monitor and validate the stability of these functional groups during synthesis and storage.

Diagnostic ParameterValue / RangeMechanistic Context
C–F Bond Dissociation Energy ~485 kJ/molConfers exceptional thermodynamic stability, yet can be bypassed by specific enzymatic or E1cB pathways[1].
SuFEx Activation Barrier ~21.0 kcal/molThe kinetic barrier for Ca(NTf2)₂-mediated S(VI)-F exchange with amines, preventing spontaneous hydrolysis[2].
CF₃ ¹³C NMR Coupling Constant ¹JCF ≈ 312 HzDiagnostic quartet used to monitor CF₃ integrity. Loss of coupling indicates defluorination[3].
Typical CF₃ ¹⁹F NMR Shift -50 to -70 ppmDiagnostic range for intact trifluoromethyl groups; disappearance indicates degradation.
Typical SO₂F ¹⁹F NMR Shift +50 to +60 ppmDiagnostic range for sulfonyl fluorides; shift changes upon successful SuFEx coupling.

Module 1: Base-Mediated Defluorination of Trifluoromethyl (-CF₃) Groups

Frequently Asked Questions

Q: Why is the trifluoromethyl group on my imidazole/phenol degrading during a basic workup, even though C–F bonds are supposedly inert? A: The stability of the -CF₃ group is heavily influenced by its electronic environment. In electron-rich aromatic systems like trifluoromethylphenols (TFMPs) or imidazoles, the highly electronegative -CF₃ group acidifies adjacent protons. Under basic conditions, deprotonation of the heteroatom triggers an E1cB-like elimination. The molecule ejects a fluoride ion to form a highly reactive quinone methide (or equivalent) intermediate, which rapidly undergoes aqueous hydrolysis to yield carboxylic acids or dimerized byproducts[3][4].

G A Trifluoromethyl Arene B Base Addition (Deprotonation) A->B C Anionic Intermediate B->C D Fluoride Elimination (-F⁻) C->D E1cB Pathway E Quinone Methide Intermediate D->E F Hydrolysis (+H₂O) E->F G Defluorinated Product F->G

Fig 1. Base-mediated E1cB defluorination pathway of trifluoromethyl arenes.

Protocol 1: Mitigating CF₃ Hydrolysis During Reaction Quenching

Causality: By controlling the pH and temperature during the quench, you suppress the kinetic formation of the anionic intermediate, shutting down the E1cB pathway.

  • Pre-cool the System: Chill the reaction mixture to ≤ 5 °C using an ice-water bath before initiating the quench.

  • Buffer the Quench: Instead of using strong aqueous bases (e.g., NaOH, KOH), quench the reaction strictly with a cold, saturated aqueous solution of Ammonium Chloride (NH₄Cl, pH ~6).

  • Rapid Partitioning: Immediately add a non-polar organic extraction solvent (e.g., MTBE or Ethyl Acetate) to partition the fluorinated product away from the aqueous nucleophiles.

  • Self-Validation Step: Perform ¹⁹F NMR and ¹³C NMR on an aliquot of the crude organic layer. The retention of a sharp ¹⁹F singlet (-50 to -70 ppm) and the characteristic ¹³C quartet (¹JCF ≈ 312 Hz) confirms that the E1cB defluorination cascade was successfully suppressed[3].

Module 2: Sulfonyl Fluorides (SuFEx) – Balancing Stability and Reactivity

Frequently Asked Questions

Q: I am using a sulfonyl fluoride for a bioconjugation assay. Why doesn't it hydrolyze in aqueous buffer like a sulfonyl chloride does? A: Sulfonyl fluorides possess a unique thermodynamic stability profile. Unlike sulfonyl chlorides, the S–F bond cleavage is strictly heterolytic, making it highly resistant to reduction and non-specific nucleophilic attack. Furthermore, the fluoride ion is uniquely stabilized by hydrogen bonding in water, which prevents spontaneous hydrolysis and allows these compounds to remain inert in aqueous environments until specifically activated[5].

Q: If it is so stable, how do I force it to react with my target amine without degrading the molecule? A: You must lower the ~21 kcal/mol activation barrier using a specific catalyst. Calcium triflimide (Ca(NTf₂)₂) is highly effective; it provides a two-point calcium-substrate contact that simultaneously activates the sulfur(VI) center and stabilizes the leaving fluoride ion, allowing rapid coupling at room temperature[2].

Protocol 2: Controlled SuFEx Coupling with Ca(NTf₂)₂

Causality: Ca(NTf₂)₂ acts as a Lewis acid to selectively activate the S–F bond, while DABCO acts as both a base and a transient activator, ensuring the reaction proceeds cleanly without requiring harsh, degradation-inducing conditions.

  • Preparation: In an oven-dried vial, dissolve the sulfonyl fluoride (1.0 equiv) and the target amine (1.1 equiv) in anhydrous acetonitrile (MeCN).

  • Catalyst Addition: Add 20 mol% Ca(NTf₂)₂ followed by 1.2 equivalents of DABCO.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Step: Monitor the reaction via ¹⁹F NMR. The complete disappearance of the characteristic S–F peak at +50 to +60 ppm, without the appearance of free fluoride signals, confirms successful covalent coupling rather than off-target decomposition.

Module 3: The "Vessel Effect" and Autocatalytic HF Generation

Frequently Asked Questions

Q: My purified benzylic/allylic fluoride degrades into a black tar after a week of storage in a glass vial. What is happening? A: You are experiencing the "Vessel Effect." Benzylic and allylic fluorides are prone to trace hydrolysis from ambient moisture, generating minute amounts of Hydrogen Fluoride (HF). If stored in standard borosilicate glass, the HF reacts with the silica (SiO₂) in the glass to form Silicon Tetrafluoride (SiF₄) and Hexafluorosilicic Acid (H₂SiF₆). These byproducts are significantly stronger acids than HF itself. They act as potent Lewis/Brønsted acids that further activate the C–F bonds of your remaining product, triggering a runaway autocatalytic decomposition cascade[6].

G A Reactive Alkyl Fluoride (Benzylic/Allylic) C Initial HF Generation A->C Slow degradation B Trace Moisture / Acid B->C D Reaction with Glass (SiO₂) C->D E Formation of H₂SiF₆ & SiF₄ (Strong Acids) D->E F Accelerated C-F Cleavage E->F Autocatalysis F->A Positive Feedback Loop

Fig 2. Autocatalytic decomposition of alkyl fluorides via borosilicate glass.

Protocol 3: Safe Storage of Reactive Fluoroalkanes

Causality: Removing the silica source (glass) and neutralizing trace acids breaks the positive feedback loop, permanently halting the autocatalytic degradation cascade.

  • Eliminate Glass: Transfer the purified benzylic or allylic fluoride strictly into a PTFE (Teflon), FEP, or Nalgene (HDPE) container. Never use borosilicate glass vials or glass pipettes for final storage.

  • Acid Scavenging: Add a small amount of a mild, heterogeneous acid scavenger to the storage vial (e.g., anhydrous solid K₂CO₃ or poly-4-vinylpyridine resin). This will irreversibly neutralize any trace HF generated by ambient moisture.

  • Storage: Purge the vial with dry Argon, seal tightly, and store at -20 °C.

  • Self-Validation Step: After one week of storage, visually inspect the interior of the container for any signs of etching or frosting (if using transparent FEP). Analyze the compound via ¹H NMR; the absence of downfield aldehyde or alcohol peaks confirms that the autocatalytic hydrolysis loop has been successfully broken.

References

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKvjc7BL5D6IKBQR50fupKlUiAK11386YQPCSVKzi27g0pkXhnz04RJ5sRZ-LoBwj1tyYp9ERuAiLFljLQ0QUaOAl6hjXAb9b6YTsXYQ5c_WHFuA1wvvZsNdcdSJn7AiSLDoXcDkznQjVwVjndwdBYuAHdm3svV0Mr]
  • Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw9lpx4rIXATe4Ju33rpE8F_gretRBLYmt73SclN8IMmAu0PbCz0wd5nQQqfCtleSnQtWduyUQh9OCamj03lmT37LIhvLPDLVw3nEtDHa3EjEVPyQF1kV_X8BF48SfYWxBAdErgFFAICb5RjcRe20XaXMcLfC2qcCW2srZEzORU8Bf32aomsIpqXqITjcMD2Yn9msaibf0hWePU8p81Czttj5peZgG2vTlTdQ1]
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGrCEr7tsiY6IbrsuAijIfVO-kXil_A5y7HDLw1IWM8UKmbrAhHifnO4R9zo19njxEo3hFxwpI_cmt8gwlbAcCEMOQzOldXMtBX-LXCeZQjOZkvx7YqOFuZYIZevAd6ajJG0IoCLY77Cl3WJiZYyNO34bu8IhMwg3fTNxf4Z6qxOxWLh65p8DRJ7rPHAQ1fwZeoo5jVcpeFx0SQ41vBLlakMzAKL82qQcAPd6k18VeEpvP88cLnY9Nuymzutiq0m2KUbAn]
  • Vessel effects in organic chemical reactions; a century-old, overlooked phenomenon. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe0coQH0d4aBVbV-TFrSZMabY3Bz36Lb9xeEdrvOjkpSIIJmg0FuGLI9bC5jLRrkAUX7X9FH5hPOJmcugykgRdJFc3BOVZDIf1JxvzSlwRIxkBKnT1eu6lAJO8UqePjuRGvtkQ5Abtv77vkSGXIf7waZt15CkSF-bC]
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzGXOgeoHHjg2O97qNT1nKYjNVhJdrd3osx8_u3Ph4ZczRVeAwOEI-DfVpSuS3CFsuJ7XTUXH_n6tTvIeR1ajQBeWeFgpFWd3IPQJv2qO4w7Aa2hsxXfT8uQPCXTMfy8jowcG8h_oEKbxoNBusvSMHUaiKFQ==]
  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhlrHyW2HWJp0ImR76i7PPyNIELvXg1wsCXr1rACbsbB7zZ_arGODuPPC6-NTemdxaYfWlR4qjLzWgY6yOQB8PweD_K-hOlBO7LgMCoo2TkPzy6T3FBmJNNZ2RF46_q3chT04=]

Sources

Optimization

Method for producing optically active 1-(fluoro-substituted phenyl)alkylamine

Welcome to the Technical Support Center for the synthesis of optically active 1-(fluoro-substituted phenyl)alkylamines. These chiral amines (e.g., (S)-1-(4-fluorophenyl)ethylamine and (S)-1-(3-fluorophenyl)ethylamine) ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of optically active 1-(fluoro-substituted phenyl)alkylamines. These chiral amines (e.g., (S)-1-(4-fluorophenyl)ethylamine and (S)-1-(3-fluorophenyl)ethylamine) are critical chiral building blocks in the development of central nervous system (CNS) therapeutics, calcimimetics, and agricultural chemicals.

This guide provides comprehensive, field-proven methodologies, quantitative comparisons, and troubleshooting protocols for the two most robust scalable synthesis routes: Biocatalytic Asymmetric Amination and Chemical Diastereoselective Reductive Amination .

Section 1: Mechanistic Workflows

To successfully synthesize these compounds, it is crucial to understand the underlying reaction mechanisms. Below are the visual workflows for the two supported methodologies.

Biocatalytic Pathway: ω -Transaminase ( ω -TA) Catalytic Cycle

The biocatalytic route relies on a Ping-Pong Bi-Bi mechanism. The enzyme requires Pyridoxal 5'-phosphate (PLP) as a cofactor to shuttle the amine group from an inexpensive donor (Isopropylamine) to the pro-chiral fluoroacetophenone [1].

Transaminase cluster_0 Half-Reaction 1: Amine Donor cluster_1 Half-Reaction 2: Amine Acceptor Donor Isopropylamine (Amine Donor) E_PLP Enzyme-PLP (Resting State) Donor->E_PLP donates NH2 E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP forms Acetone Acetone (Byproduct - Removed) E_PLP->Acetone releases E_PMP->E_PLP regenerates Product (S)-1-(4-Fluorophenyl)ethylamine (Target Product) E_PMP->Product yields Ketone 4-Fluoroacetophenone (Pro-chiral) Ketone->E_PMP accepts NH2

Fig 1: Ping-Pong Bi-Bi catalytic cycle of ω-Transaminase with PLP cofactor.

Chemical Pathway: Ellman's Chiral Auxiliary

For laboratories lacking biocatalytic infrastructure, the use of (R)

  • or (S)

  • t -butanesulfinamide (Ellman's auxiliary) provides a highly reliable, chemically controlled route to achieve >98% enantiomeric excess (ee).

    Ellman Ketone 4-Fluoroacetophenone Imine Chiral Sulfinyl Imine Ketone->Imine Ti(OEt)4 Condensation Auxiliary (R)-t-Butanesulfinamide Auxiliary->Imine AmineAux Sulfinyl Amine (Diastereomerically Pure) Imine->AmineAux NaBH4 Diastereoselective Reduction Product (S)-1-(4-Fluorophenyl)ethylamine AmineAux->Product HCl in MeOH Cleavage

    Fig 2: Diastereoselective reductive amination using Ellman's sulfinamide auxiliary.

Section 2: Quantitative Method Comparison

Selecting the right method depends on your laboratory's scale, budget, and timeline. The biocatalytic method is greener and highly scalable, whereas the chemical method is universally accessible without specialized enzyme engineering [1, 2].

ParameterBiocatalytic ( ω -Transaminase)Chemical (Ellman's Auxiliary)
Typical Yield 85% - 95%75% - 85% (over 3 steps)
Enantiomeric Excess (ee) >99% >98%
Reagent Cost (Scale-up) Low (Isopropylamine donor)High (Chiral auxiliary, Ti(OEt)4​ )
Reaction Conditions Aqueous buffer, 30°C, pH 7.5-8.5Organic solvents, -50°C to RT
Environmental Impact Low (Green chemistry)Moderate (Titanium waste, organic solvents)
Primary Challenge Thermodynamic equilibrium limitsStrict cryogenic temperature control

Section 3: Detailed Experimental Methodologies

Protocol A: Biocatalytic Synthesis using ω -Transaminase

This protocol utilizes an engineered ω -TA to convert 4-fluoroacetophenone into (S) -1-(4-fluorophenyl)ethylamine. The causality of success here relies heavily on shifting the thermodynamic equilibrium by removing the acetone byproduct [3].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 8.0). Add 1 M Isopropylamine (amine donor) and adjust the pH back to 8.0 using concentrated HCl. Causality: A massive excess of the donor is required to push the equilibrium toward the aminated product.

  • Cofactor Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP). The solution will turn pale yellow. Self-Validation: If the solution does not turn yellow, the PLP is degraded; halt the experiment.

  • Substrate Loading: Dissolve 4-fluoroacetophenone (50 mM final concentration) in DMSO (5% v/v final concentration) and add it to the buffer. Causality: DMSO acts as a co-solvent to ensure the hydrophobic ketone remains bioavailable to the enzyme.

  • Enzyme Addition: Add the engineered ω -Transaminase (e.g., 2-5 mg/mL purified enzyme or equivalent whole-cell biocatalyst).

  • Incubation & Equilibrium Shift: Incubate at 30°C with orbital shaking (250 rpm) for 24-48 hours. Critical Step: Apply a gentle nitrogen sweep or mild vacuum (e.g., 200 mbar) over the headspace. Causality: This continuously removes the volatile acetone byproduct, preventing product inhibition and driving the reaction to completion [1, 3].

  • Workup: Basify the mixture to pH 12 with 5M NaOH to ensure the chiral amine is in its free-base form. Extract with methyl tert-butyl ether (MTBE) ( 3×1 vol). Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Chemical Synthesis using Ellman's Sulfinamide

This protocol leverages the steric bulk of the tert-butanesulfinyl group to direct the hydride attack during reduction, ensuring high diastereoselectivity.

Step-by-Step Workflow:

Imine Condensation: In a flame-dried flask under inert atmosphere, dissolve 4-fluoroacetophenone (1.0 eq) and (R)

t -butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
  • Activation: Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 eq) dropwise at room temperature. Stir for 12 hours. Causality: Ti(OEt)4​ acts as both a Lewis acid to activate the ketone and a desiccant to irreversibly consume the water generated, driving imine formation.

  • Quenching: Pour the mixture into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. Filter the resulting white titanium dioxide precipitate through a Celite pad. Extract the filtrate with Ethyl Acetate.

  • Diastereoselective Reduction: Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool strictly to -50°C. Add NaBH4​ (3.0 eq) in one portion. Causality: The low temperature restricts the conformational mobility of the imine, forcing the hydride to attack exclusively from the less sterically hindered face.

  • Auxiliary Cleavage: Isolate the sulfinyl amine, dissolve it in Methanol (0.5 M), and add 4M HCl in dioxane (2.0 eq). Stir at room temperature for 2 hours. Concentrate to yield the (S) -1-(4-fluorophenyl)ethylamine hydrochloride salt.

  • Section 4: Troubleshooting Guides & FAQs

    Q1: My ω -Transaminase reaction stalls at 40-50% conversion despite adding more enzyme. How do I fix this? A: Adding more enzyme will not solve a thermodynamic limitation. Transaminase reactions are equilibrium-controlled [1]. If the reaction stalls, the accumulation of acetone is pushing the reverse reaction. Troubleshooting Action: Increase the Isopropylamine concentration to 1.5 M and ensure your nitrogen sweep or vacuum system is actively removing the acetone. Alternatively, implement a biphasic system (e.g., adding 10% v/v heptane) to act as an in-situ sink for the product amine, pulling it out of the aqueous phase.

    Q2: During the Ellman reduction step, my diastereomeric ratio (dr) dropped to 3:1 instead of the expected >95:5. What caused this? A: Poor diastereoselectivity is almost always a temperature control failure or a solvent effect. Troubleshooting Action: Ensure the internal temperature of the reaction flask (not just the cooling bath) is at or below -48°C before adding NaBH4​ . Furthermore, ensure you are using a coordinating solvent like THF. Non-coordinating solvents (like DCM) can alter the transition state geometry, leading to poor facial selectivity.

    Q3: The enantiomeric excess (ee) of my final 1-(4-fluorophenyl)ethylamine is lower than expected after the biocatalytic workup. Is the enzyme losing selectivity? A: Engineered ω -TAs rarely lose their inherent stereoselectivity. A drop in ee% is typically caused by background non-enzymatic amination or racemization during workup. Troubleshooting Action:

    • Run a negative control (no enzyme). If product forms, your PLP and amine donor are facilitating a slow, racemic background chemical transamination. Lower the PLP concentration to 0.1 mM.

    • During workup, do not expose the free-base amine to excessive heat during solvent evaporation. Keep the rotavap bath below 35°C.

    Q4: I am getting a thick, unfilterable emulsion during the workup of the Ti(OEt)4​ imine condensation. How do I break it? A: The emulsion is caused by colloidal titanium dioxide ( TiO2​ ) trapping the organic and aqueous phases. Troubleshooting Action: Do not use a separatory funnel immediately. Instead, add a small amount of brine and vigorously stir the mixture with Celite for 5 minutes. Filter the entire biphasic mixture through a tightly packed Celite plug on a Büchner funnel. The phases in the filtrate will separate cleanly and instantly.

    Section 5: References

    • Mathew, S., & Yun, H. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(6), 246. Available at: [Link]

    • Simon, R. C., et al. (2014). Transaminases Applied to the Synthesis of High Added-Value Enantiopure Amines. Organic Process Research & Development, 18(4), 493–501. Available at: [Link]

    • Yun, H., et al. (2019). Omega-transaminase mutants with activity improvements toward ketones and methods for producing optically pure amines. U.S. Patent No. 10,308,916 B2. Available at:

    Reference Data & Comparative Studies

    Validation

    Comparative Analysis of 2-Fluoro-1-(4-methoxyphenyl)ethanamine vs. Classical Phenethylamine Derivatives

    As drug development increasingly relies on precision scaffold modifications to tune pharmacokinetics and target engagement, the structural divergence between classical 2-arylethylamines (phenethylamines) and 1-arylethyla...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development increasingly relies on precision scaffold modifications to tune pharmacokinetics and target engagement, the structural divergence between classical 2-arylethylamines (phenethylamines) and 1-arylethylamines (α-methylbenzylamines) has become a critical area of study.

    This guide provides an objective, data-driven comparison between 2-Fluoro-1-(4-methoxyphenyl)ethanamine —a specialized fluorinated building block—and classical phenethylamine derivatives such as 4-Methoxyphenethylamine (4-MeO-PEA) and 4-Methoxyamphetamine (PMA).

    Structural Paradigm and Physicochemical Profiling

    To understand the pharmacological divergence of these compounds, we must first analyze their structural geometry and electronic distribution.

    • Classical Phenethylamines (e.g., 4-MeO-PEA): Characterized by an amine group located on the β-carbon relative to the phenyl ring. This flexible ethylamine chain is the natural recognition motif for Monoamine Oxidase (MAO) and monoamine transporters[1].

    • The 1-Arylethylamine Scaffold: In 2-Fluoro-1-(4-methoxyphenyl)ethanamine, the amine is shifted to the benzylic (α) position. 1-phenylethylamine derivatives are structurally distinct isomers of phenethylamines and are established inhibitors of MAO and semicarbazide-sensitive amine oxidase (SSAO)[2].

    • β-Fluorination: The introduction of a fluorine atom at the terminal carbon (-CH2F) introduces a powerful electron-withdrawing inductive effect. This lowers the pKa of the adjacent benzylic amine, altering its ionization state at physiological pH, while simultaneously increasing lipophilicity and providing extreme steric/electronic shielding against metabolic degradation[3].

    • 4-Methoxy Substitution: The para-methoxy group is a well-documented pharmacophore that strongly biases the molecule's affinity toward serotonergic targets (such as SERT and 5-HT receptors) and MAO-A[4].

    SAR A 2-Fluoro-1-(4-methoxyphenyl)ethanamine B 1-Arylethylamine Core A->B C β-Fluorination A->C D 4-Methoxy Group A->D E MAO/SSAO Inhibition B->E Primary Target F Metabolic Stability C->F Blocks Deamination G Serotonergic Affinity D->G Receptor Bias F->E Synergistic Effect

    Caption: Structure-activity relationship (SAR) logic mapping for the fluorinated 1-arylethylamine scaffold.

    Pharmacodynamic Comparison: Target Engagement

    Monoamine Oxidase (MAO) Susceptibility vs. Inhibition

    Classical 4-methoxyphenethylamine derivatives are known to inhibit the MAO-catalyzed deamination of endogenous trace amines like tyramine and tryptamine[5]. However, standard 2-arylethylamines are themselves highly susceptible to rapid oxidative deamination by MAO, resulting in a very short physiological half-life.

    By shifting the amine to the benzylic position and adding a β-fluorine, 2-Fluoro-1-(4-methoxyphenyl)ethanamine acts as a "false substrate." It retains the binding affinity required to occupy the MAO catalytic site, but the steric hindrance and strong C-F bond prevent the enzyme from abstracting the necessary protons to form an imine intermediate. Consequently, it acts as a highly stable, competitive MAO/SSAO inhibitor rather than a transient substrate[3],[2].

    Transporter Interactions (SERT/DAT/NET)

    Derivatives like PMA (4-methoxyamphetamine) utilize an α-methyl-2-arylethylamine scaffold to act as potent, neurotoxic releasers at the serotonin transporter (SERT). The 1-arylethylamine geometry of 2-Fluoro-1-(4-methoxyphenyl)ethanamine disrupts the optimal spatial distance required to trigger the transporter's inward-facing conformational shift. As a result, while the 4-methoxy group preserves SERT binding affinity, the compound is heavily biased toward acting as a reuptake inhibitor or allosteric modulator rather than a monoamine releaser[4].

    Quantitative Data Matrix

    The following table summarizes the comparative pharmacological profiles based on established SAR principles for these distinct scaffolds.

    CompoundScaffold TypePrimary Target ProfileMetabolic Stability (MAO)Key Structural Feature
    2-Fluoro-1-(4-methoxyphenyl)ethanamine 1-ArylethylamineMAO/SSAO (Inhibitor)High (β-Fluoro shielded)Benzylic amine, β-fluorine
    4-Methoxyphenethylamine (4-MeO-PEA) 2-ArylethylamineTAAR1 / MAO (Substrate/Inhibitor)Low (Rapid deamination)Unsubstituted ethylamine chain
    4-Methoxyamphetamine (PMA) α-Methyl-2-arylethylamineSERT / MAO-A (Releaser/Inhibitor)Moderate (α-methyl shielded)α-methyl group

    Self-Validating Experimental Methodologies

    To empirically validate the pharmacological divergence of these compounds, researchers must employ rigorous, self-validating in vitro assays. Below are the optimized protocols for evaluating these derivatives.

    Protocol 1: High-Throughput Fluorometric MAO-A/B Inhibition Assay

    Causality Rationale: Traditional radiometric MAO assays require hazardous tritium handling. We utilize Kynuramine as a substrate because its deaminated product, 4-hydroxyquinoline, is highly fluorescent. This allows for continuous, high-throughput kinetic measurements. The inclusion of Clorgyline and Deprenyl ensures the assay can accurately distinguish between MAO-A and MAO-B specific inhibition.

    Step-by-Step Workflow:

    • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

    • Compound Dilution: Serially dilute 2-Fluoro-1-(4-methoxyphenyl)ethanamine, 4-MeO-PEA, and PMA in DMSO (final assay DMSO concentration <1%).

    • Internal Controls (Self-Validation): Run parallel wells with Clorgyline (100 nM, MAO-A specific) and Deprenyl (100 nM, MAO-B specific) to define maximum enzyme inhibition. Run vehicle-only wells to define maximum enzyme activity.

    • Incubation: Pre-incubate the compounds with the enzyme at 37°C for 15 minutes to allow for binding equilibrium.

    • Substrate Addition: Initiate the reaction by adding Kynuramine (final concentration 50 µM).

    • Termination & Reading: After 30 minutes, terminate the reaction by adding 2N NaOH. Read fluorescence at Ex 315 nm / Em 380 nm.

    • Data Analysis: Calculate the Z'-factor using the vehicle and Clorgyline/Deprenyl controls (Assay is valid if Z' > 0.5). Calculate IC50 values using 4-parameter non-linear regression.

    Workflow N1 Compound Preparation N2 Incubation with MAO-A/B N1->N2 N3 Substrate Addition N2->N3 N4 Reaction Termination N3->N4 N5 Fluorometric Quantification N4->N5 N6 IC50 Calculation N5->N6 Control Internal Controls: Clorgyline / Deprenyl Control->N2

    Caption: Fluorometric MAO-A/B inhibition assay workflow with internal validation controls.

    Protocol 2: SERT Radioligand Binding Assay ([3H]-Citalopram Displacement)

    Causality Rationale: Because 4-methoxy derivatives heavily target the serotonin system, evaluating SERT affinity is mandatory. [3H]-citalopram is chosen due to its extreme specificity for the central SERT binding site, preventing off-target noise from DAT or NET.

    Step-by-Step Workflow:

    • Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Assay Assembly: In a 96-well plate, combine 50 µL of test compound (serial dilutions), 50 µL of [3H]-citalopram (final concentration 1 nM), and 100 µL of membrane suspension.

    • Non-Specific Binding (NSB): Define NSB by adding 10 µM Fluoxetine to control wells. This ensures that any remaining radioactive signal is mathematically subtracted from the total binding, validating the specific affinity of the test compounds.

    • Incubation: Incubate the plates at 25°C for 60 minutes.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash filters three times with ice-cold buffer.

    • Quantification: Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki values using the Cheng-Prusoff equation.

    References

    • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - Frontiers | Source: frontiersin.org | URL: 4

    • Fluorine in psychedelic phenethylamines - PubMed - NIH | Source: nih.gov | URL: 3

    • Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase | Source: nih.gov | URL: 5

    • 2-Fluoro-1-(4-methoxyphenyl)ethylamine | Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link

    • Phenethylamine - Wikipedia | Source: wikipedia.org | URL: 1

    • (1R)-1-Phenylethanamine|Chiral Resolving Agent - Benchchem | Source: benchchem.com | URL: 2

    Sources

    Comparative

    Comparative Guide: MAO-A vs. MAO-B Inhibition by Fluorinated Amines

    Executive Summary The selective inhibition of Monoamine Oxidase (MAO) isoforms remains a cornerstone strategy in neuropharmacology. MAO-A inhibitors are primarily deployed for treatment-resistant depression, whereas MAO-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The selective inhibition of Monoamine Oxidase (MAO) isoforms remains a cornerstone strategy in neuropharmacology. MAO-A inhibitors are primarily deployed for treatment-resistant depression, whereas MAO-B inhibitors are critical in managing Parkinson’s disease and mitigating oxidative neurodegeneration. In recent years, the strategic incorporation of fluorine into amine scaffolds—such as phenethylamines, cyclopropylamines, and chalcones—has revolutionized inhibitor design. This guide provides an in-depth comparative analysis of how fluorination drives MAO-A vs. MAO-B selectivity, supported by mechanistic rationales and validated experimental workflows.

    Mechanistic Rationale: The Causality of Fluorination

    The decision to fluorinate an amine pharmacophore is never arbitrary; it is a calculated manipulation of the molecule's electronic and steric environment.

    • pKa Modulation and Protonation State: Fluorine’s strong inductive electron-withdrawing effect significantly lowers the basicity of adjacent amine groups. For example, beta-fluorination of phenethylamine (PEA) proportionally decreases its pKa, shifting the equilibrium toward the unprotonated form at physiological pH, which fundamentally alters its substrate and inhibitor activity, driving preference toward MAO-B[1].

    • Lipophilicity and Cavity Partitioning: MAO-B possesses a bipartite, highly hydrophobic substrate cavity, whereas MAO-A has a shorter, wider, and more hydrophilic active site. Fluorination increases the lipophilicity (logP) of the molecule without adding significant steric bulk (fluorine is an isostere of hydrogen), thermodynamically favoring partitioning into the MAO-B cavity[2].

    • Orthogonal Multipolar Interactions: Beyond basicity and lipophilicity, the highly electronegative fluorine atom can establish orthogonal multipolar interactions with the FAD cofactor and local tyrosine residues (e.g., Tyr326 in MAO-B), effectively anchoring the inhibitor within the active site[3].

    Isoform Selectivity Profiles

    MAO-A Selectivity: Precision in Spatial Orientation

    While MAO-B generally prefers lipophilic fluorinated compounds, MAO-A selectivity can be engineered through precise stereochemical constraints. A prime example is found in fluorinated tranylcypromine analogs. The compound trans-2-fluoro-1-phenyl-cyclopropylamine exhibits a potent and highly selective inhibition of MAO-A, achieving a selectivity index of 100 over MAO-B[4]. The trans-configuration of the fluorine atom relative to the amine group creates a specific steric and electronic geometry that perfectly complements the MAO-A active site, whereas cis-isomers lose this MAO-A preference[4].

    MAO-B Selectivity: Exploiting the Bipartite Cavity

    MAO-B selectivity is highly responsive to extended fluorinated aromatic systems. Fluorinated chalcone derivatives have emerged as exceptional reversible MAO-B inhibitors. For instance, the compound FBZ13 ((E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one) demonstrates picomolar potency, achieving an IC50 of 0.0053 µM with an extreme selectivity index (>7500) for MAO-B over MAO-A[5]. The fluorobenzyloxy moiety extends deeply into the entrance cavity of MAO-B, while the fluorine atom engages in stabilizing halogen-pi or multipolar interactions that MAO-A cannot accommodate due to its restricted cavity size[5].

    Pathway Substrate Endogenous Amines (e.g., Dopamine, Serotonin) MAOA MAO-A Isoform (Serotonin Preference) Substrate->MAOA MAOB MAO-B Isoform (Phenethylamine Preference) Substrate->MAOB ProductA Deaminated Metabolites + H2O2 MAOA->ProductA ProductB Deaminated Metabolites + H2O2 MAOB->ProductB F_InhibA Fluorinated Cyclopropylamines (e.g., trans-2-F-CPA) F_InhibA->MAOA Selective Blockade F_InhibB Fluorinated Chalcones (e.g., FBZ13) F_InhibB->MAOB Selective Blockade

    Diagram 1: Divergent selectivity of fluorinated amines on MAO-A and MAO-B metabolic pathways.

    Quantitative Data Summary

    The table below summarizes the comparative performance of key fluorinated amine classes against MAO isoforms.

    Compound ClassRepresentative CompoundPrimary TargetIC50 (µM)Selectivity IndexMechanism
    Cyclopropylamine trans-2-fluoro-1-phenyl-cyclopropylamineMAO-A~0.20100 (MAO-A Selective)Irreversible
    Chalcone FBZ13MAO-B0.0053>7500 (MAO-B Selective)Reversible, Competitive
    Phenethylamine β-fluorophenethylamine (F-PEA)MAO-BN/APreferred MAO-BCompetitive Substrate/Inhibitor
    Cinnamylpiperazine 2-fluoropyridylpiperazine derivativesMAO-BVariableModerate to HighReversible

    Experimental Methodology: Self-Validating MAO Inhibition Assay

    To objectively compare these compounds, researchers must utilize a robust, self-validating in vitro assay. The following protocol leverages a continuous fluorometric readout using Amplex Red, which provides superior kinetic resolution compared to endpoint radiometric assays.

    Causality of Experimental Design
    • Recombinant Enzymes: We strictly utilize recombinant human MAO-A and MAO-B rather than brain homogenates. Homogenates contain varying ratios of both isoforms, requiring complex mathematical deconvolution. Recombinant systems isolate the variable, ensuring the calculated Ki is isoform-absolute.

    • Pre-incubation Step: Fluorinated amines often exhibit slow-binding or mechanism-based inhibition kinetics. A 15-minute pre-incubation allows the system to reach thermodynamic equilibrium before the substrate introduces competitive pressure.

    • Internal Validation: The inclusion of isoform-specific positive controls (Clorgyline for MAO-A; Selegiline for MAO-B) allows for the calculation of the Z'-factor. A Z' > 0.5 mathematically guarantees that the assay window is wide enough to distinguish true hits from assay noise.

    Protocol Step1 1. Enzyme Preparation Recombinant hMAO-A/B in Buffer Step2 2. Inhibitor Pre-incubation Add Fluorinated Amine (15 min) Step1->Step2 Step3 3. Substrate Addition Initiate with Tyramine + Amplex Red Step2->Step3 Step4 4. Kinetic Readout Fluorometric detection of Resorufin Step3->Step4 Step5 5. Data Validation Z'-factor > 0.5 via Positive Controls Step4->Step5

    Diagram 2: Self-validating fluorometric workflow for determining MAO inhibition kinetics.

    Step-by-Step Protocol
    • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4) containing 0.05% CHAPS to prevent non-specific lipophilic aggregation of the fluorinated compounds.

    • Enzyme & Inhibitor Assembly: In a black, flat-bottom 96-well microplate, add 50 µL of recombinant hMAO-A (5 µg/mL) or hMAO-B (5 µg/mL). Add 25 µL of the fluorinated amine at varying concentrations (e.g., 10 pM to 10 µM in 1% DMSO).

    • Equilibration: Incubate the plate in the dark at 37°C for 15 minutes.

    • Reaction Initiation: Prepare a 4X substrate mixture containing Tyramine (1 mM), Amplex Red (200 µM), and Horseradish Peroxidase (4 U/mL). Add 25 µL of this mixture to all wells to initiate the reaction.

    • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the formation of resorufin continuously for 30 minutes at 37°C using excitation/emission wavelengths of 535 nm / 590 nm.

    • Data Analysis: Extract the initial velocity (V0) from the linear portion of the fluorescence-time curve. Plot % remaining activity vs. log[Inhibitor] to determine the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation.

    References

    • Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference. ResearchGate. 1

    • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. NIH. 4

    • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. 5

    • Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. MDPI. 3

    • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. 2

    Sources

    Validation

    Analytical Characterization Comparison Guide: 2-Fluoro-1-(4-methoxyphenyl)ethanamine vs. Structural Analogs

    Executive Summary As drug development pipelines increasingly leverage halogenation to optimize pharmacokinetic profiles, the precise analytical characterization of fluorinated intermediates becomes paramount. This guide...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    As drug development pipelines increasingly leverage halogenation to optimize pharmacokinetic profiles, the precise analytical characterization of fluorinated intermediates becomes paramount. This guide provides a definitive, self-validating analytical framework to characterize 2-Fluoro-1-(4-methoxyphenyl)ethanamine [1]. By objectively comparing its Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) profiles against its non-fluorinated analog (1-(4-methoxyphenyl)ethanamine)[2] and its regioisomer (2-Fluoro-2-(4-methoxyphenyl)ethanamine)[3], this document equips analytical chemists with the mechanistic insights needed to prevent mischaracterization.

    Introduction & Rationale

    The strategic insertion of a fluorine atom into the phenethylamine scaffold is a proven method to modulate amine basicity ( pKa​ ), enhance lipophilicity, and block metabolic oxidation by Monoamine Oxidase (MAO)[3]. However, the stereoelectronic effects of fluorine—specifically its high electronegativity and 100% natural isotopic abundance ( 19 F)—introduce profound heteronuclear spin-spin coupling in NMR and unique fragmentation pathways in mass spectrometry. Differentiating the target compound from its structural alternatives requires an orthogonal analytical approach that relies on causality rather than simple pattern matching.

    Workflow Start Compound Synthesis & Purification PrepNMR NMR Sample Prep (Anhydrous CDCl3) Start->PrepNMR PrepMS LC-MS Sample Prep (MeOH/H2O + 0.1% FA) Start->PrepMS NMR Multinuclear NMR (1H, 13C, 19F) PrepNMR->NMR MS LC-ESI-HRMS (Pos. Ion Mode, CID) PrepMS->MS Data Structural Elucidation & Isomer Differentiation NMR->Data MS->Data

    Fig 1. Orthogonal analytical workflow for fluorinated phenethylamine characterization.

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness in our structural assignments, the following protocols are designed as self-validating systems. Every step includes a built-in check to rule out analytical artifacts such as solvent exchange or in-source fragmentation.

    Protocol A: Multinuclear NMR Spectroscopy
    • Sample Preparation : Dissolve 10 mg of the analyte in 0.6 mL of strictly anhydrous CDCl3​ (containing 0.03% v/v TMS).

      • Causality: Using anhydrous solvent prevents the rapid chemical exchange of the −NH2​ protons with residual water. Observing the broad amine singlet is a critical primary validation step to ensure the freebase amine has not degraded.

    • Instrument Calibration (System Suitability) : Prior to acquisition, execute a 1D 1 H lineshape test (using 3% CHCl3​ in acetone- d6​ ) to ensure the non-spinning lineshape is <0.6 Hz at 50% peak height.

      • Causality: The target compound exhibits complex multiplet splitting (e.g., 2JHF​ and 3JHF​ ). Poor shimming will blur these critical coupling constants, making regioisomer differentiation impossible.

    • Acquisition :

      • 1 H NMR : 400 MHz, 16 scans, 64k data points.

      • 13 C NMR : 100 MHz, 512 scans, with broadband 1 H decoupling.

      • 19 F NMR : 376 MHz, 64 scans, acquired both with and without 1 H decoupling.

      • Causality: Comparing proton-coupled vs. decoupled 19 F spectra instantly reveals the number of adjacent protons, unequivocally distinguishing a −CH2​F group (triplet in coupled 19 F) from a −CHF− group (doublet in coupled 19 F)[3].

    Protocol B: LC-ESI-HRMS (Positive Ion Mode)
    • Sample Preparation : Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

      • Causality: Formic acid drives the equilibrium toward the protonated amine [M+H]+ , maximizing ionization efficiency in positive Electrospray Ionization (ESI).

    • System Suitability : Inject a solvent blank followed by a reference standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm error) and confirm zero column carryover.

    • Acquisition : Perform a full MS scan ( m/z 50-500) followed by Data-Dependent Acquisition (DDA) MS/MS using Collision-Induced Dissociation (CID) at normalized collision energies of 20, 40, and 60 eV.

    NMR Characterization & Regioisomer Differentiation

    The introduction of fluorine creates diagnostic scalar coupling ( J ) that easily differentiates the target from its analogs. The geminal proton-fluorine coupling ( 2JHF​ ) is massive (~45-50 Hz), while vicinal coupling ( 3JHF​ ) is smaller (~15-25 Hz)[3].

    Table 1: Multinuclear NMR Shift Comparison
    FeatureTarget: 2-Fluoro-1-(4-methoxyphenyl)ethanamineNon-Fluorinated: 1-(4-methoxyphenyl)ethanamine[2]Regioisomer: 2-Fluoro-2-(4-methoxyphenyl)ethanamine[3]
    Aliphatic 1 H Shifts δ 4.5 ppm (dm, 2H, −CH2​F , 2JHF​ ~47 Hz) δ 4.2 ppm (m, 1H, −CH(NH2​) ) δ 1.3 ppm (d, 3H, −CH3​ ) δ 4.0 ppm (q, 1H, −CH(NH2​) ) δ 5.4 ppm (ddd, 1H, −CHF , 2JHF​ ~47 Hz) δ 3.0 ppm (m, 2H, −CH2​(NH2​) )
    Aromatic 1 H Shifts δ 6.9 (d, 2H), δ 7.3 (d, 2H) δ 6.9 (d, 2H), δ 7.3 (d, 2H) δ 6.9 (d, 2H), δ 7.3 (d, 2H)
    13 C Shifts (Aliphatic) δ 86 ppm (d, −CH2​F , 1JCF​ ~170 Hz) δ 55 ppm (d, −CH(NH2​) , 2JCF​ ~20 Hz) δ 25 ppm (s, −CH3​ ) δ 51 ppm (s, −CH(NH2​) ) δ 94 ppm (d, −CHF , 1JCF​ ~170 Hz) δ 48 ppm (d, −CH2​(NH2​) , 2JCF​ ~20 Hz)
    19 F Shift ( 1 H-coupled) δ -220 ppm (td, 2JFH​ ~47 Hz, 3JFH​ ~15 Hz)N/A δ -185 ppm (ddd, 2JFH​ ~47 Hz, 3JFH​ ~15 Hz)

    Mechanistic Insight : In the target compound, the 1 H NMR signal for the −CH2​F protons appears as a distinct doublet of multiplets due to the large geminal fluorine coupling. Conversely, the regioisomer exhibits a single proton attached to the fluorinated carbon, appearing as a doublet of doublets shifted significantly further downfield ( δ ~5.4 ppm) due to the combined deshielding effect of the highly electronegative fluorine atom and the anisotropic effect of the adjacent aromatic ring[3].

    Mass Spectrometry & Fragmentation Pathways

    While exact mass confirms the elemental composition ( C10​H14​FNO ), MS/MS fragmentation is required to pinpoint the exact location of the fluorine atom on the ethyl chain.

    MS_Pathway M Protonated Precursor [M+H]+ m/z 170.1132 F1 Benzylic Cation [M+H - NH3]+ m/z 153.0867 M->F1 - NH3 (-17.0265 Da) F2 Secondary Fragment [M+H - NH3 - HF]+ m/z 133.0805 F1->F2 - HF (-20.0062 Da)

    Fig 2. ESI-CID MS/MS fragmentation pathway of protonated 2-Fluoro-1-(4-methoxyphenyl)ethanamine.

    Table 2: High-Resolution Mass Spectrometry (ESI-CID) Key Fragments
    CompoundPrecursor Ion [M+H]+ Primary Neutral LossDiagnostic Secondary Fragments
    Target m/z 170.1132Loss of NH3​ m/z 153.0867Loss of HF m/z 133.0805
    Non-Fluorinated [2] m/z 152.1072Loss of NH3​ m/z 135.0807N/A (Cannot lose HF)
    Regioisomer [3] m/z 170.1132Loss of NH3​ m/z 153.0867Alpha-Cleavage m/z 30.0338 ( [CH2​NH2​]+ )

    Mechanistic Insight : Under CID conditions, protonated primary amines predominantly undergo a neutral loss of ammonia ( −17.0265 Da) to form a stable carbocation[3]. For the Target compound, the resulting benzylic cation ( m/z 153.0867) subsequently loses HF ( −20.0062 Da) to yield a highly conjugated product ion at m/z 133.0805.

    Crucially, the regioisomer behaves differently. While it also loses NH3​ , its propensity for inductive alpha-cleavage yielding a [CH2​NH2​]+ ion ( m/z 30.0338) is significantly higher. This is because the cleavage results in a highly stable fluorobenzyl radical, making the m/z 30 peak a dominant and diagnostic feature for the regioisomer[3], which is largely absent in the target compound's spectra.

    Conclusion

    The characterization of 2-Fluoro-1-(4-methoxyphenyl)ethanamine requires a rigorous, multi-technique approach. By utilizing anhydrous NMR protocols to observe 2JHF​ / 3JHF​ coupling constants and leveraging ESI-CID HRMS to track the sequential neutral losses of NH3​ and HF, researchers can confidently differentiate this compound from both its non-fluorinated parent and its regioisomeric counterparts. Implementing these self-validating checks ensures the highest degree of scientific integrity during drug development and impurity profiling.

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Therapeutic Potential of MAO Inhibitors for Neurological Disorders

    Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of Monoamine Oxidase (MAO) inhibitors, synthesizing technical data with field-proven insights to support...

    Author: BenchChem Technical Support Team. Date: March 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth comparison of Monoamine Oxidase (MAO) inhibitors, synthesizing technical data with field-proven insights to support research and development in neurology. We will explore the mechanistic underpinnings of MAO inhibitors, compare their efficacy in key neurological disorders, and provide validated experimental protocols for their evaluation.

    The Central Role of Monoamine Oxidase in Neuropathology

    Monoamine oxidases are mitochondrial-bound enzymes critical for the degradation of monoamine neurotransmitters.[1] Two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, which is fundamental to their therapeutic application.

    • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a cornerstone of treatment for major depressive and anxiety disorders.[1][2]

    • MAO-B: Primarily metabolizes dopamine and phenylethylamine. Its activity increases with age and is implicated in the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's.[3] Selective MAO-B inhibitors are key in managing these conditions.[1]

    The catalytic cycle of both isoforms produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[3] In pathological states, elevated MAO activity can contribute significantly to oxidative stress, a key driver of neuronal damage and cell death.[4] Therefore, inhibiting MAO not only preserves neurotransmitter levels but also confers a neuroprotective effect by mitigating oxidative damage.

    MAO_Mechanism cluster_pre Presynaptic Neuron cluster_post Mitochondrion cluster_products Metabolic Byproducts Neurotransmitter Dopamine / Serotonin / Norepinephrine MAO MAO-A / MAO-B Enzyme Neurotransmitter->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites ROS H₂O₂ (Oxidative Stress) MAO->ROS MAOI MAO Inhibitor MAOI->MAO Inhibition

    Comparative Efficacy in Parkinson's Disease (PD)

    In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficit of dopamine in the striatum. Selective MAO-B inhibitors are a first-line therapy, used as both monotherapy in early stages and as an adjunct to levodopa to reduce motor fluctuations in later stages.[5] Their primary function is to slow the degradation of remaining dopamine, thereby enhancing dopaminergic signaling.

    Quantitative Comparison of MAO-B Inhibitors in Early PD

    The table below summarizes meta-analysis data from randomized, placebo-controlled trials evaluating the efficacy of selegiline and rasagiline, the two most common irreversible MAO-B inhibitors, on the Unified Parkinson's Disease Rating Scale (UPDRS).

    InhibitorN (Patients)Standardized Mean Difference (SMD) vs. Placebo (95% CI)[6]Mean Change in UPDRS Motor Score vs. Placebo[7]Mean Change in UPDRS ADL Score vs. Placebo[7]
    Selegiline 1029-0.690 (-0.811 to -0.569)-4.49 points-1.49 points
    Rasagiline 820-1.025 (-1.230 to -0.820)-3.79 points (pooled MAO-B)-1.49 points (pooled MAO-B)

    Data compiled from multiple meta-analyses of early PD monotherapy trials.[6][7] A negative SMD or change indicates improvement. ADL refers to Activities of Daily Living.

    Field Insights: While indirect comparisons from meta-analyses suggest rasagiline may have a slightly larger effect size, the difference was not found to be statistically significant in a direct comparison of the pooled data.[6][8] Both drugs demonstrate a clear, albeit modest, symptomatic benefit in early PD.[7] A key clinical advantage is their "levodopa-sparing" effect; by preserving endogenous dopamine, they can delay the need to initiate levodopa therapy.[5][9] Furthermore, a 5-year double-blind study showed that adjunctive selegiline treatment required 45% less levodopa compared to the control group (405 mg vs. 725 mg).[5]

    The Neuroprotective Hypothesis

    A compelling aspect of MAO-B inhibitors is their potential for disease modification. Preclinical studies consistently show that drugs like rasagiline and selegiline protect dopaminergic neurons from toxin-induced cell death.[4] This effect is attributed to mechanisms beyond simple dopamine preservation.

    Neuroprotection_Pathway MAOB_Inhibitor MAO-B Inhibitor (e.g., Rasagiline) MAOB MAO-B MAOB_Inhibitor->MAOB Inhibits Akt Akt Pathway MAOB_Inhibitor->Akt Activates Apoptosis Pro-Apoptotic Factors (e.g., Bax) MAOB_Inhibitor->Apoptosis Inhibits Dopamine Dopamine Metabolism ROS Reduced ROS (H₂O₂) Dopamine->ROS Leads to Survival Neuronal Survival ROS->Survival Damages Nrf2 Nrf2 Activation Akt->Nrf2 Phosphorylates Antioxidant Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant Upregulates Antioxidant->Survival Protects Apoptosis->Survival Prevents

    This pathway highlights two key actions:

    • Reduction of Oxidative Stress: By inhibiting MAO-B, the production of H₂O₂ from dopamine catabolism is reduced.[3]

    • Activation of Pro-Survival Pathways: Rasagiline has been shown to activate the Akt/Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes, providing further protection against cellular stress.[8] It also inhibits pro-apoptotic factors, directly preventing the cell death cascade.[10][11]

    Therapeutic Potential in Alzheimer's Disease (AD)

    The rationale for using MAOIs in Alzheimer's disease stems from the observation that MAO-B levels are significantly elevated in the brains of AD patients, correlating with gliosis and neurodegeneration.[12] This elevated MAO-B activity is thought to contribute to AD pathogenesis through several mechanisms:

    • Increased Oxidative Stress: As in PD, higher MAO-B activity leads to greater H₂O₂ production, exacerbating neuronal damage.[12]

    • Amyloid-β (Aβ) Pathology: Some studies suggest MAO-B may regulate Aβ levels by activating γ-secretase, an enzyme involved in Aβ production.[12][13]

    • Neurotransmitter Deficits: MAO activity contributes to the breakdown of norepinephrine and serotonin, neurotransmitters that are also depleted in AD and are crucial for cognitive function.

    Preclinical Evidence and Clinical Evaluation

    Preclinical studies using animal models of AD, such as the 5XFAD mouse, have shown that MAO inhibitors can reduce the burden of Aβ plaques and improve cognitive deficits.[14][15]

    While clinical trials with MAO-B inhibitors like selegiline in AD have yielded inconclusive long-term results, the strong preclinical evidence suggests that these compounds, particularly newer multi-target agents, hold promise.[13] Clinical evaluation in AD typically relies on cognitive scales like the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), where a change of 3-4 points is considered clinically meaningful.[16][17]

    Future Directions: The development of novel MAO inhibitors with additional properties, such as anti-inflammatory or cholinesterase-inhibiting effects, represents a promising therapeutic strategy for this multifactorial disease.

    Application in Treatment-Resistant Depression (TRD)

    The original therapeutic application for MAOIs was depression.[18] While newer antidepressants with more favorable side-effect profiles have largely replaced them, the classic, non-selective, irreversible MAOIs like phenelzine and tranylcypromine remain highly effective options for treatment-resistant depression (TRD).[1][19] They are often considered when patients have failed multiple trials of other antidepressants.[20]

    Quantitative Comparison of Classic MAOIs in TRD

    The following table presents data from a head-to-head, double-blind study and meta-analyses comparing phenelzine and tranylcypromine in depressed patients.

    InhibitorStudy TypePrimary OutcomeResult
    Phenelzine Double-Blind Trial (TRD Inpatients)Response Rate (≥50% HAM-D reduction)47% (18 of 38 patients)[21]
    Mean HAM-D Score Reduction-8.3 points[21]
    Meta-Analysis (Outpatients)Drug-Placebo Difference29.5% improvement over placebo[2]
    Tranylcypromine Double-Blind Trial (TRD Inpatients)Response Rate (≥50% HAM-D reduction)44% (17 of 39 patients)[21]
    Mean HAM-D Score Reduction-10.4 points[21]
    Meta-Analysis (Outpatients)Drug-Placebo Difference22.1% improvement over placebo[2]

    HAM-D: Hamilton Rating Scale for Depression. A higher score indicates more severe depression.

    Field Insights: In a direct comparison of severely ill, treatment-refractory inpatients, phenelzine and tranylcypromine showed no significant difference in overall response rates.[21] Their broad action of increasing serotonin, norepinephrine, and dopamine makes them particularly potent.[1] The choice between them may be guided by secondary characteristics; for instance, phenelzine's additional effect of raising brain GABA levels may make it preferable for patients with significant comorbid anxiety.[1] The primary barrier to their wider use remains the safety profile, including the risk of hypertensive crisis from tyramine-rich foods and serotonin syndrome when combined with other serotonergic agents.[2]

    Experimental Methodologies & Self-Validating Protocols

    To ensure the trustworthiness and reproducibility of research findings, every protocol must be a self-validating system. This involves the inclusion of appropriate positive and negative controls to confirm that the assay is performing as expected.

    Protocol 1: In Vitro Fluorometric MAO-A and MAO-B Inhibition Assay

    This protocol is a high-throughput method to determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound. The causality is direct: if the compound inhibits MAO, the production of H₂O₂ will decrease, resulting in a lower fluorescence signal.

    Principle: MAO activity produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (Amplex® Red) to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to MAO activity.[2]

    Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Substrates: p-Tyramine (for both), Serotonin (MAO-A specific), Benzylamine (MAO-B specific)

    • Amplex® Red reagent

    • Horseradish Peroxidase (HRP)

    • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor)[1]

    • Test compound dissolved in DMSO

    • Black 96-well microplate

    Procedure:

    • Prepare Reagents:

      • Prepare serial dilutions of the test compound and positive controls in DMSO. The final DMSO concentration in the well should not exceed 1%.

      • Prepare a Working Reagent containing Assay Buffer, Amplex® Red, and HRP.

    • Enzyme & Inhibitor Incubation:

      • In the 96-well plate, add 45 µL of diluted MAO-A or MAO-B enzyme solution to each well.

      • Include "No Inhibitor" wells (enzyme + DMSO vehicle) and "Blank" wells (enzyme + DMSO, no substrate).

      • Add 5 µL of the diluted test compound or positive control to the appropriate wells.

      • Incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[22]

    • Initiate Reaction:

      • Add 50 µL of the appropriate substrate (e.g., p-Tyramine) to all wells to start the reaction.

    • Measure Fluorescence:

      • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~530 nm, Emission: ~585 nm).[15]

      • Read every minute for 20-30 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (slope of fluorescence vs. time).

      • Normalize the rates to the "No Inhibitor" control (100% activity).

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

    Self-Validation:

    • Positive Controls: Clorgyline should potently inhibit MAO-A but not MAO-B; Selegiline should potently inhibit MAO-B but not MAO-A. This confirms enzyme identity and assay specificity.

    • Negative Control (Blank): Wells without substrate should show no increase in fluorescence, confirming the signal is substrate-dependent.

    Assay_Workflow start Start prep Prepare Reagents (Enzyme, Inhibitors, Substrate) start->prep plate Plate Enzyme & Inhibitor/Vehicle prep->plate incubate Incubate 15 min at 25°C plate->incubate add_sub Add Substrate & Start Kinetic Read incubate->add_sub measure Measure Fluorescence (Ex: 530nm, Em: 585nm) add_sub->measure analyze Calculate Reaction Rates & Determine IC₅₀ measure->analyze end End analyze->end

    Protocol 2: MPTP Mouse Model of Parkinson's Disease & Behavioral Assessment

    This protocol establishes a widely accepted model of PD by inducing dopaminergic neurodegeneration.[7] The causality is that MPTP is metabolized into the neurotoxin MPP+, which selectively destroys dopaminergic neurons, leading to motor deficits measurable by the Rotarod test.[23]

    Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

    • Sterile 0.9% saline

    • Test compound (MAO inhibitor) or vehicle

    • Rotarod apparatus

    Procedure:

    • Acclimation & Baseline Testing:

      • Acclimate mice to the facility and handler for at least one week.

      • For 2-3 days prior to MPTP administration, train mice on the Rotarod. Place mice on the rod at a low constant speed (e.g., 4 rpm) for 60 seconds.[24]

      • After training, perform a baseline test. Place mice on the rod and accelerate from 4 to 40 rpm over 300 seconds. Record the latency to fall. Perform three trials with a 15-minute inter-trial interval.[18][24]

    • Dosing Regimen:

      • Randomly assign mice to groups: (1) Vehicle + Saline, (2) Vehicle + MPTP, (3) Test Compound + MPTP.

      • Administer the test compound or vehicle according to its specific pharmacokinetic profile (e.g., 60 minutes prior to each MPTP injection).

      • Administer MPTP-HCl (e.g., 20-30 mg/kg, intraperitoneal injection) or saline once daily for five consecutive days.[24] (CAUTION: MPTP is a potent neurotoxin. Strict safety protocols must be followed).

    • Post-Toxin Behavioral Testing:

      • At specified time points after the final MPTP injection (e.g., 7 and 21 days), repeat the Rotarod test as described in the baseline step.[23]

    • Neurochemical/Histological Analysis (Endpoint):

      • At the end of the study (e.g., day 21), euthanize animals.

      • Dissect the striatum and substantia nigra.

      • Process tissue for HPLC analysis to quantify dopamine and its metabolites, or for immunohistochemistry to quantify tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons).[24]

    Self-Validation:

    • Vehicle + Saline Group (Negative Control): These mice should show no decline in Rotarod performance and no loss of dopaminergic neurons. This validates the baseline health and behavior of the animals.

    • Vehicle + MPTP Group (Positive Control): These mice should exhibit a significant decrease in latency to fall on the Rotarod and a significant reduction in striatal dopamine and TH-positive neurons. This confirms the successful induction of the Parkinsonian phenotype.

    • Test Compound + MPTP Group: An effective MAO inhibitor should significantly attenuate the MPTP-induced deficits in both behavior and neurochemistry compared to the Vehicle + MPTP group.

    References

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